7-Oxoheptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5-7(9)10/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFMTFUTWFAVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189488 | |
| Record name | 7-Oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35923-65-0 | |
| Record name | 7-Oxoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35923-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035923650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxoheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Oxoheptanoic acid synthesis from 1-bromo-5-chloro-pentane
An In-depth Technical Guide on the Synthesis of Keto-Heptanoic Acids from 1-Bromo-5-Chloropentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of keto-heptanoic acid derivatives starting from 1-bromo-5-chloropentane. While the direct synthesis of 7-oxoheptanoic acid from this precursor is not straightforward, this document details a well-documented and practical two-step approach for the synthesis of a closely related and valuable intermediate, 7-chloro-2-oxoheptanoic acid. The core of this synthesis involves the selective formation of a Grignard reagent followed by its reaction with an oxalate derivative. This guide presents detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the successful execution of this synthesis. Furthermore, alternative theoretical pathways for the synthesis of this compound are discussed to provide a broader context for synthetic strategy.
Introduction and Strategic Considerations
The synthesis of functionalized medium-chain fatty acids, such as keto-heptanoic acids, is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. This compound, in particular, presents a bifunctional scaffold with a terminal ketone and a carboxylic acid.
The specified starting material, 1-bromo-5-chloropentane, offers a unique difunctionalized C5 backbone. The significant difference in reactivity between the bromo and chloro substituents allows for selective organometallic reactions at the more labile carbon-bromine bond. This selectivity is the cornerstone of the synthetic strategy detailed herein.
Direct synthesis of this compound from 1-bromo-5-chloropentane is challenging as it would require a two-carbon homologation that simultaneously introduces a terminal ketone and a carboxylic acid. However, a highly practical and patented approach allows for the synthesis of 7-chloro-2-oxoheptanoic acid . This compound can be a valuable intermediate for further functionalization. This guide will focus on the detailed methodology for this synthesis and then briefly explore other theoretical routes to the titular this compound.
Documented Synthesis: 7-Chloro-2-Oxoheptanoic Acid
The most direct and well-documented synthetic route starting from 1-bromo-5-chloropentane leads to 7-chloro-2-oxoheptanoic acid. This process involves two main steps:
-
Formation of a Grignard Reagent: Selective formation of 5-chloro-pentylmagnesium bromide by reacting 1-bromo-5-chloropentane with magnesium metal.
-
Acylation and Hydrolysis: Reaction of the Grignard reagent with diethyl oxalate, followed by acidic hydrolysis to yield the final α-keto acid.
The overall reaction scheme is as follows:
Caption: Synthetic workflow for 7-chloro-2-oxoheptanoic acid.
Detailed Experimental Protocol
The following protocol is a composite of methodologies described in the patent literature[1][2][3].
Materials and Equipment:
-
Three-necked round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.
-
Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Magnesium turnings.
-
1-bromo-5-chloropentane.
-
Diethyl oxalate.
-
Hydrochloric acid (4M solution).
-
Sodium bicarbonate (saturated solution).
-
Sodium chloride (saturated solution, brine).
-
Dichloromethane or other suitable extraction solvent.
-
Anhydrous sodium sulfate.
-
Nitrogen or Argon gas for inert atmosphere.
Procedure:
Step 1: Preparation of 5-Chloropentylmagnesium Bromide (Grignard Reagent)
-
Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.
-
Add magnesium turnings (1.1-1.3 molar equivalents) to the reaction flask.
-
Add a small volume of anhydrous ether and a crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
In the dropping funnel, prepare a solution of 1-bromo-5-chloropentane (1.0 molar equivalent) in anhydrous ether.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the 1-bromo-5-chloropentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-brown solution is the Grignard reagent.
Step 2: Synthesis of 7-Chloro-2-oxoheptanoic Acid
-
Cool the Grignard reagent solution to between -15°C and -10°C in an ice-salt or dry ice-acetone bath.
-
In a separate flask, prepare a solution of diethyl oxalate (1.0-1.1 molar equivalents) in anhydrous ether.
-
Add the diethyl oxalate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below 0°C.
-
After the addition is complete, stir the reaction mixture at low temperature for an additional 30-60 minutes.
-
Quench the reaction by slowly adding 4M hydrochloric acid, ensuring the temperature remains below 0°C.
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ether or dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine until neutral. Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 7-chloro-2-oxoheptanoate.
-
For hydrolysis, add 4M hydrochloric acid to the crude ester and heat at approximately 70°C for 1-2 hours.
-
After cooling, extract the product with dichloromethane. The organic layer is then extracted with a basic solution (e.g., saturated sodium bicarbonate).
-
The aqueous basic layer is washed with dichloromethane, then re-acidified with concentrated HCl.
-
The final product is extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 7-chloro-2-oxoheptanoic acid.
Quantitative Data
The following table summarizes the typical quantitative parameters for this synthesis, as derived from patent literature. Yields can vary based on the scale and specific conditions.
| Parameter | Value | Reference |
| Molar Ratio (Mg : 1-bromo-5-chloropentane) | 1.1:1 to 1.3:1 | [1][2] |
| Molar Ratio (Grignard : Diethyl Oxalate) | 1:1 to 1:1.1 | [1][2] |
| Reaction Temperature (Grignard Formation) | Reflux of Ether | [2] |
| Reaction Temperature (Acylation) | -15°C to 0°C | [2][3] |
| Hydrolysis Temperature | 50°C to 100°C | [2] |
| Overall Yield | Up to 43% | [1][2] |
Alternative Synthetic Pathways to this compound
Synthesizing the specific isomer, this compound, requires a different approach. Below are two plausible, though more complex or multi-step, theoretical pathways.
Pathway A: Ozonolysis of Cycloheptene
A direct route to a C7 difunctional compound is the oxidative cleavage of cycloheptene. This well-established reaction can yield precursors to this compound.
Caption: Theoretical synthesis of this compound via ozonolysis.
-
Ozonolysis: Treatment of cycloheptene with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), yields heptanedial.
-
Selective Oxidation: One of the two aldehyde groups of heptanedial must be selectively oxidized to a carboxylic acid. The Pinnick oxidation (using sodium chlorite, NaClO₂) is a mild and effective method for oxidizing aldehydes to carboxylic acids and could potentially be controlled to achieve mono-oxidation.[4][5][6]
Pathway B: Oxidation of 7-Hydroxyheptanoic Acid
If 7-hydroxyheptanoic acid is available, a simple oxidation of the terminal alcohol would yield the desired product.
Caption: Synthesis of this compound via oxidation.
This pathway is very direct but relies on the availability of the starting hydroxy acid. 7-Hydroxyheptanoic acid can be synthesized from various precursors, including the Baeyer-Villiger oxidation of cycloheptanone followed by hydrolysis.[7][8][9]
Conclusion
The synthesis of a keto-heptanoic acid derivative from 1-bromo-5-chloropentane is a practical endeavor for researchers and drug development professionals. The most direct and documented route yields 7-chloro-2-oxoheptanoic acid via a Grignard reaction with diethyl oxalate. This technical guide provides a detailed protocol and relevant data to facilitate this synthesis. While the direct synthesis of this compound from the specified starting material is not readily achievable, alternative pathways starting from different precursors, such as cycloheptene or 7-hydroxyheptanoic acid, are chemically feasible and have been outlined. The choice of synthetic route will ultimately depend on the specific research goals and the availability of starting materials.
References
- 1. The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
- 3. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 7-Hydroxyheptanoic acid | 3710-42-7 | FH142286 | Biosynth [biosynth.com]
- 8. 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 7-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 7-oxoheptanoic acid, a medium-chain keto fatty acid. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines computed data from reputable chemical databases with data from structurally similar compounds to offer a comprehensive profile. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters and presents relevant biological context and experimental workflows.
Core Physicochemical Properties
This compound, also known as 7-ketoheptanoic acid or pimelic semialdehyde, is a bifunctional molecule containing both a terminal carboxylic acid and a ketone group.[1] Its structure lends itself to a variety of chemical modifications, making it a molecule of interest in synthetic chemistry and drug development.
General and Computed Properties
The fundamental properties of this compound are summarized in the table below. These values are primarily sourced from computational models and chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 35923-65-0 | PubChem[1] |
| Canonical SMILES | C(CCC=O)CCC(=O)O | PubChem[1] |
| InChI Key | OOFMTFUTWFAVGC-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |
| XLogP3 (Computed) | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Experimental and Estimated Physical Properties
| Property | Value (6-oxoheptanoic acid) | Source |
| Melting Point | 34-36 °C | ChemSynthesis |
| Boiling Point | 138-140 °C at 1.5 mmHg | ChemSynthesis |
| Density | 1.059 g/mL | ChemSynthesis |
Experimental Protocols
To facilitate rigorous research, this section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is utilized.
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid appears and the temperature at which the last crystal melts are recorded to define the melting range. A narrow range (≤ 1 °C) suggests high purity.
Aqueous Solubility Determination
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of water or a buffer of a specific pH in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the solution via centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization.
Acid Dissociation Constant (pKa) Determination
The pKa value is a measure of the acidity of the carboxylic acid group.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity.
Methodology: Shake-Flask Method
-
Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of the analyte in each phase is determined by a suitable analytical method (e.g., HPLC or GC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Context and Experimental Workflows
This compound is described as a medium-chain fatty acid that can be produced from the oxidation of cholesterol. It is suggested to be involved in the regulation of gene expression and can be oxidized to form reactive oxygen species (ROS), which can lead to oxidative damage. This hints at its potential role in cellular signaling related to metabolism and oxidative stress.
Hypothetical Signaling Pathway
Based on its described biological activities, a hypothetical signaling pathway involving this compound can be conceptualized. In this model, cellular stressors or metabolic changes lead to the formation of this compound, which in turn contributes to an increase in intracellular ROS. This oxidative stress can then activate downstream signaling cascades, such as the MAPK pathway, leading to the modulation of transcription factors and ultimately altering gene expression related to cellular stress responses and apoptosis.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Physicochemical Characterization
A systematic workflow is essential for the comprehensive characterization of a research compound like this compound. This involves initial purity assessment followed by the determination of its key physicochemical properties.
Caption: A typical workflow for the purification and physicochemical analysis.
Experimental Workflow for Fatty Acid Analysis
To study the metabolic fate or quantify the presence of this compound in biological samples, a common workflow involves extraction, derivatization, and chromatographic analysis.
Caption: Standard procedure for analyzing fatty acids from biological matrices.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
A Technical Guide to the Biological Role of 7-Oxoheptanoic Acid in Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
7-Oxoheptanoic acid is a medium-chain fatty acid derivative that has been detected in human plasma.[1] While its precise role in mammalian fatty acid metabolism is not yet fully elucidated, emerging information suggests potential involvement in the regulation of gene expression and the generation of reactive oxygen species.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, including its physicochemical properties, potential metabolic pathways, and hypothetical biological functions. Detailed experimental protocols for its analysis and the investigation of its cellular effects are also presented, drawing from methodologies applied to similar molecules. This document aims to serve as a foundational resource for researchers investigating the significance of this compound in health and disease.
Introduction
Fatty acid metabolism is a cornerstone of cellular energy homeostasis and the generation of essential signaling molecules and structural components of membranes.[2] While the metabolism of common saturated and unsaturated fatty acids is well-documented, the biological significance of modified fatty acids, such as this compound, is an expanding area of research. This compound, a seven-carbon fatty acid with a ketone group at the seventh carbon, has been identified in human plasma and is suggested to originate from the oxidation of cholesterol.[1] Its structural features suggest that it may interact with various metabolic and signaling pathways, potentially influencing cellular processes.
This guide will synthesize the available information on this compound, present hypothetical metabolic pathways, and provide detailed experimental protocols to facilitate further investigation into its biological role.
Physicochemical Properties and Data Presentation
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting experimental studies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 7-Ketoheptanoic acid, Heptanoic acid, 7-oxo- | [3] |
| CAS Number | 35923-65-0 | [4] |
| Predicted LogP | 0.727 | [4] |
| Predicted pKa | 4.69 (strongest acidic) | [5] |
Table 1: Physicochemical Properties of this compound.
Hypothetical Biological Role and Signaling Pathways
Direct evidence for the biological role of this compound in mammalian fatty acid metabolism is limited. However, based on its structure and information from related compounds, several hypotheses can be formulated.
Potential Metabolic Fate
Given its structure as a medium-chain oxo-fatty acid, this compound could potentially be a substrate for several metabolic pathways:
-
Beta-Oxidation: this compound could undergo mitochondrial or peroxisomal beta-oxidation. Peroxisomes are known to be involved in the chain shortening of very-long-chain fatty acids and other modified fatty acids.[6] The presence of the ketone group may, however, necessitate the action of specific enzymes for its reduction or removal prior to or during oxidation.
-
Esterification: Like other fatty acids, this compound may be esterified into complex lipids such as triglycerides or phospholipids, thereby altering membrane composition and lipid signaling.
-
Reduction: The ketone group could be reduced to a hydroxyl group, forming 7-hydroxyheptanoic acid, which may have distinct biological activities.
Potential Signaling Pathways
The biological activity of this compound may extend beyond its role as a metabolic intermediate.
-
Gene Expression Regulation: It has been suggested that this compound may be involved in the regulation of gene expression through modifications to DNA and protein targets.[1] This could occur through epigenetic mechanisms or by acting as a ligand for nuclear receptors.
-
Reactive Oxygen Species (ROS) Generation: The oxidation of this compound could lead to the production of ROS, which can act as signaling molecules at low concentrations but cause oxidative stress at higher levels.[1]
-
Interaction with Nuclear Receptors: Fatty acids and their derivatives are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[7] It is plausible that this compound or its metabolites could modulate the activity of PPARα or other nuclear receptors.
A hypothetical signaling pathway illustrating the potential interactions of this compound is presented below.
Experimental Protocols
This section provides detailed methodologies for the investigation of this compound. These protocols are based on established techniques for the analysis of fatty acids and for studying the cellular effects of related molecules.
Quantification of this compound in Biological Samples
Accurate quantification of this compound in biological matrices such as plasma, cells, and tissues is fundamental to understanding its physiological and pathological concentrations.
-
Sample Collection: Collect blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. For cell or tissue samples, flash-freeze in liquid nitrogen immediately after collection and store at -80°C.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar odd-chain fatty acid) to the plasma, cell lysate, or tissue homogenate.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and 125 µL of water.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
-
Collect the upper organic layer containing the lipids.
-
-
Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to ensure separation from other fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be specific fragments generated by collision-induced dissociation. These transitions need to be optimized by infusing a standard of this compound.
-
In Vitro Cellular Assays
The following protocols are adapted from studies on a synthetic derivative of this compound and can be used to investigate the cellular effects of the endogenous molecule.
-
Cell Seeding: Seed cells (e.g., HepG2 liver cells, or a cell line relevant to the research question) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound as described above, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., PPARα, FASN, CPT1, phosphorylated and total forms of signaling proteins) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, molecule in the landscape of fatty acid metabolism. While its presence in human plasma suggests a physiological relevance, its metabolic fate and specific biological functions remain to be elucidated. The hypotheses presented in this guide, based on its chemical structure and the biology of related compounds, provide a framework for future research. The detailed experimental protocols offer a starting point for investigators to explore the role of this compound in cellular metabolism and signaling.
Future research should focus on:
-
Unequivocally identifying the biosynthetic pathway of this compound in mammals.
-
Determining its catabolic fate and the enzymes involved.
-
Quantifying its concentration in various tissues and in different physiological and pathological states.
-
Investigating its potential as a biomarker for metabolic diseases.
-
Elucidating the specific signaling pathways it modulates and its downstream effects on cellular function.
A deeper understanding of this compound has the potential to reveal new aspects of fatty acid metabolism and its regulation, and may open new avenues for therapeutic intervention in metabolic disorders.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Mitochondrial Pathophysiology, Reactive Oxygen Species, and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Natural product as a lead for impairing mitochondrial respiration in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
7-Oxoheptanoic Acid: A Key Metabolite in Cholesterol Oxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxoheptanoic acid is a dicarboxylic acid that emerges as a significant downstream product of cholesterol oxidation. Its precursor, 7-ketocholesterol (7-KC), is one of the most abundant and cytotoxic oxysterols, implicated in the pathophysiology of numerous age-related and chronic diseases, including atherosclerosis and neurodegenerative disorders.[1] The formation of this compound represents a crucial step in the metabolic cascade of cholesterol degradation, offering potential insights into the mechanisms of oxidative stress and cellular damage. This technical guide provides a comprehensive overview of the formation, metabolism, and cellular effects of this compound, along with detailed experimental protocols for its analysis.
Formation of this compound from Cholesterol
The journey from cholesterol to this compound is a multi-step process initiated by the oxidation of cholesterol to 7-ketocholesterol. This initial conversion can occur through both non-enzymatic and enzymatic pathways.
Non-Enzymatic Pathway: Autoxidation
Cholesterol is susceptible to autoxidation by reactive oxygen species (ROS), leading to the formation of a variety of oxysterols. 7-Ketocholesterol is a major product of this non-enzymatic oxidation.
Enzymatic Pathways
Several enzymes can catalyze the formation of 7-ketocholesterol. Notably, cytochrome P450 7A1 (CYP7A1) can oxidize 7-dehydrocholesterol, the immediate precursor of cholesterol, to 7-ketocholesterol.[2][3] Additionally, 7β-hydroxycholesterol can be converted to 7-ketocholesterol by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[4]
Conversion of 7-Ketocholesterol to this compound
While the precise enzymatic machinery in mammals is still under investigation, the cleavage of the 7-ketocholesterol side chain to yield this compound is a critical metabolic step. One proposed mechanism involves a Baeyer-Villiger oxidation, a reaction known to oxidize ketones to esters and lactones. In a biological context, Baeyer-Villiger monooxygenases (BVMOs) could catalyze this transformation. While the direct action of a mammalian BVMO on 7-ketocholesterol has yet to be definitively proven, microbial degradation studies have shown that various bacteria can utilize 7-ketocholesterol as a carbon source, suggesting the existence of enzymatic pathways for its breakdown.
The metabolic fate of 7-ketocholesterol in the liver involves rapid conversion into more polar metabolites, such as bile acids, which are then excreted.[5] This rapid hepatic metabolism suggests that the systemic accumulation of 7-ketocholesterol and its downstream metabolites like this compound may be indicative of overwhelmed or dysfunctional metabolic pathways, particularly in extrahepatic tissues.
Quantitative Data on Dicarboxylic Acids in Biological Samples
While specific quantitative data for this compound in human plasma under various conditions remains an area of active research, studies on dicarboxylic acids (DCAs) in plasma provide valuable context. In cognitively healthy older adults, short-chain DCAs (C4-C5) were found to be lower, while medium-chain (C7-C9) and long-chain DCAs were higher in individuals with preclinical Alzheimer's disease, suggesting a dysregulation of DCA metabolism.[6] This highlights the potential of dicarboxylic acids, including this compound, as biomarkers for diseases associated with metabolic dysfunction and oxidative stress.
Table 1: Distribution of Dicarboxylic Acids in Human Plasma of Cognitively Healthy Older Adults [6]
| Dicarboxylic Acid Chain Length | Percentage of Total DCAs |
| Short-chain (C3-C6) | ~80% |
| Medium-chain (C7-C12) | ~15% |
| Long-chain (C13-C22) | <5% |
Experimental Protocols
Analysis of this compound and Other Dicarboxylic Acids by LC-MS/MS
The analysis of short-chain dicarboxylic acids in biological matrices is often challenging due to their polarity and low molecular weight. Derivatization is a common strategy to improve chromatographic retention and ionization efficiency.
Protocol: Derivatization and Quantification of Dicarboxylic Acids in Plasma/Serum
This protocol is adapted from methods for the analysis of dicarboxylic acids in biological fluids.[7][8]
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled C7 dicarboxylic acid).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
2. Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatization agent solution. A common agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as pyridine.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
After incubation, stop the reaction by adding a small volume of an appropriate quenching solution (e.g., a weak acid).
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase is used to elute the derivatized analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often optimal for derivatized carboxylic acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Workflow for LC-MS/MS Analysis of Dicarboxylic Acids
LC-MS/MS analysis workflow for dicarboxylic acids.
Signaling Pathways and Biological Effects
The biological activities of this compound are an emerging area of research. As a product of oxidative stress, it is likely to participate in cellular signaling pathways related to inflammation and metabolic regulation.
Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Medium-chain fatty acids have been shown to act as activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[9][10] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation.[11] It is plausible that this compound, as a C7 dicarboxylic acid, could modulate PPAR activity, thereby influencing the expression of genes involved in fatty acid oxidation and energy homeostasis.
Induction of Oxidative Stress and Inflammation
The formation of this compound is intrinsically linked to oxidative stress.[12] Elevated levels of this and other oxidation products can perpetuate a cycle of oxidative damage. Oxidative stress is a known activator of the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammation.[13][14][15] Activation of NF-κB leads to the transcription of pro-inflammatory cytokines and other mediators, contributing to the inflammatory component of various chronic diseases.
Signaling Pathway of Oxidative Stress and Inflammation
Potential signaling pathways involving this compound.
Conclusion
This compound is a significant metabolite in the oxidative degradation of cholesterol. Its formation from 7-ketocholesterol underscores the intricate link between lipid metabolism, oxidative stress, and inflammatory signaling. Further research into the precise enzymatic pathways of its formation in mammals and its specific interactions with cellular signaling molecules such as PPARs and NF-κB will be crucial for understanding its role in health and disease. The development of robust and sensitive analytical methods for its quantification in biological samples will be instrumental in establishing its utility as a biomarker and in elucidating its pathophysiological significance in diseases associated with cholesterol oxidation.
References
- 1. 7-ketocholesterol as a critical oxysterol: Impact on human health and safety in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of 7-dehydrocholesterol to 7-ketocholesterol is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 5. Rapid hepatic metabolism of 7-ketocholesterol in vivo: implications for dietary oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma dicarboxylic acids as indicators of impaired energy metabolism and lipid oxidation associated with pre‐symptomatic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]
- 10. Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Spectroscopic data (NMR, MS) for 7-oxoheptanoic acid characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 7-oxoheptanoic acid. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two pivotal techniques in the structural elucidation of organic molecules. This document presents predicted spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for this compound (C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ). This data is essential for the identification and verification of the compound in a laboratory setting.
¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.76 | t | 1H | H-7 (Aldehyde) |
| 2.46 | t | 2H | H-6 |
| 2.35 | t | 2H | H-2 |
| 1.65 | m | 4H | H-3, H-5 |
| 1.38 | m | 2H | H-4 |
| 11.5 (variable) | br s | 1H | -COOH |
¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 202.5 | C-7 (Aldehyde Carbonyl) |
| 179.0 | C-1 (Carboxyl Carbonyl) |
| 43.8 | C-6 |
| 33.8 | C-2 |
| 28.7 | C-4 |
| 24.3 | C-3 |
| 21.8 | C-5 |
Mass Spectrometry Data (Predicted)
| m/z | Ion |
| 145.0859 | [M+H]⁺ |
| 167.0679 | [M+Na]⁺ |
| 127.0753 | [M+H-H₂O]⁺ |
| 143.0714 | [M-H]⁻ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks and determine their multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference to the CDCl₃ solvent peak at 77.16 ppm.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (HPLC grade)
-
Formic acid (for ESI)
-
Mass Spectrometer (e.g., LC-MS with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in the chosen solvent. For ESI, a solvent system like 50:50 acetonitrile:water with 0.1% formic acid is common.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ionization source parameters (e.g., for ESI: capillary voltage, cone voltage, source temperature, desolvation gas flow).
-
Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
An In-depth Technical Guide to 7-Oxoheptanoic Acid: Structure, Function, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxoheptanoic acid is a seven-carbon medium-chain fatty acid characterized by the presence of both a terminal carboxylic acid and a ketone group at the C-7 position.[1][2] This bifunctional nature makes it a molecule of interest in various biological and synthetic contexts. In biological systems, it is recognized as a product of cholesterol oxidation and is implicated in processes such as gene expression regulation and the generation of reactive oxygen species (ROS).[3] Its chemical structure also presents a versatile scaffold for the synthesis of novel derivatives, particularly in the exploration of new therapeutic agents, such as antibacterials. This guide provides a comprehensive overview of its chemical structure, functional groups, and physicochemical properties, along with detailed, plausible experimental protocols for its synthesis and characterization.
Chemical Structure and Functional Groups
This compound possesses a linear six-carbon chain, with a carboxylic acid group at one terminus (C1) and an aldehyde group (which exists in equilibrium with its hydrated form) at the other end (C7). The IUPAC name for this compound is this compound.[2] Its structure contains two key functional groups:
-
Carboxylic Acid (-COOH): This group is located at the C1 position and imparts acidic properties to the molecule. It is a site for modifications such as esterification and amidation to modulate the molecule's physicochemical properties.
-
Aldehyde (-CHO): The "oxo" group at the C7 position refers to an aldehyde. This group is reactive and can participate in various nucleophilic addition and oxidation-reduction reactions.
The presence of both a hydrophilic carboxylic acid and a reactive aldehyde group on a lipophilic alkyl chain defines its chemical character and potential for diverse applications.
Caption: Chemical structure and key functional groups of this compound.
Physicochemical Properties
A summary of the key computed and physical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both biological and chemical systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C(CCC=O)CCC(=O)O | [2] |
| InChI Key | OOFMTFUTWFAVGC-UHFFFAOYSA-N | [2] |
| XLogP3 | 0.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 54.4 Ų | [2] |
| CAS Number | 35923-65-0 | [3] |
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the protons in different chemical environments.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Triplet (t) | 1H | Aldehydic proton (CHO) |
| ~11-12 | Singlet (s) | 1H | Carboxylic acid proton (COOH) |
| ~2.45 | Triplet (t) | 2H | α- to aldehyde (CH₂) |
| ~2.35 | Triplet (t) | 2H | α- to carboxyl (CH₂) |
| ~1.6-1.7 | Multiplet (m) | 4H | Other methylene protons (CH₂) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR would confirm the presence of the seven carbon atoms in their unique environments.
| Chemical Shift (ppm) | Assignment |
| ~202 | Aldehyde carbon (CHO) |
| ~179 | Carboxyl carbon (COOH) |
| ~43 | α- to aldehyde (CH₂) |
| ~34 | α- to carboxyl (CH₂) |
| ~28-29 | Methylene carbons (CH₂) |
| ~21-24 | Methylene carbons (CH₂) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a powerful tool for identifying the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~2720, ~2820 | Medium | C-H stretch (Aldehyde) |
| ~1730 | Strong | C=O stretch (Aldehyde) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
Mass Spectrometry (Predicted)
Electron impact mass spectrometry would likely result in fragmentation patterns characteristic of aldehydes and carboxylic acids.
| m/z Value | Predicted Adduct/Fragment |
| 145.0859 | [M+H]⁺ |
| 167.0678 | [M+Na]⁺ |
| 143.0713 | [M-H]⁻ |
| 127.0759 | [M+H-H₂O]⁺ |
Experimental Protocols
Proposed Synthesis: Ozonolysis of Cycloheptene
A plausible and efficient method for the synthesis of this compound is the ozonolysis of cycloheptene, followed by an oxidative work-up. This one-pot reaction cleaves the double bond to form the terminal aldehyde and carboxylic acid functionalities.
Caption: Proposed workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: A solution of cycloheptene (1.0 eq) in a mixture of dichloromethane and methanol (3:1) is prepared in a three-necked flask equipped with a gas inlet tube and a magnetic stirrer. The flask is cooled to -78°C using a dry ice/acetone bath.
-
Ozonolysis: Ozone (O₃) gas, generated from an ozone generator, is bubbled through the solution. The reaction is monitored until the solution turns a persistent pale blue color, indicating the presence of excess ozone.
-
Purging: The ozone flow is stopped, and nitrogen (N₂) gas is bubbled through the solution for 15-20 minutes to remove all residual ozone.
-
Oxidative Work-up: While maintaining the cold temperature, 30% hydrogen peroxide (H₂O₂) (1.5 eq) is added slowly to the reaction mixture. The cooling bath is then removed, and the mixture is allowed to warm to room temperature and stirred overnight.
-
Extraction and Isolation: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The final product, this compound, is purified by silica gel column chromatography.
Protocol for Antibacterial Activity Screening
Derivatives of this compound have shown potential as antibacterial agents.[4] The following protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Inoculum: A single colony of the test bacterium (e.g., S. aureus or E. coli) is inoculated into a Mueller-Hinton Broth (MHB) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria in MHB without compound) and negative (MHB only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biological Activity and Signaling
This compound is not merely a synthetic building block; it has been identified in human plasma and is associated with specific biological processes.[3]
-
Formation: It is produced via the oxidation of cholesterol, suggesting a role in lipid metabolism and oxidative stress pathways.
-
Reactive Oxygen Species (ROS): The molecule can be oxidized to form reactive oxygen species, which can induce oxidative damage to cellular components like lipids, proteins, and DNA.[3] This activity links it to cellular stress and signaling pathways.
-
Gene Expression: It has been shown to be involved in the regulation of gene expression through modifications to DNA and protein targets.[3] This suggests it may act as a signaling molecule, potentially through epigenetic mechanisms or by interacting with transcription factors.
-
Protein Adducts: this compound can form covalent adducts with plasma proteins, which may alter their function and contribute to its overall biological activity.[3]
Caption: Logical workflow of the biological activities of this compound.
Conclusion
This compound is a functionally rich molecule with significant relevance in both synthetic chemistry and biology. Its dual aldehyde and carboxylic acid functionalities provide a platform for creating diverse chemical libraries for drug discovery. Concurrently, its role as a product of cholesterol metabolism and its ability to influence ROS production and gene expression highlight its importance in understanding cellular signaling and oxidative stress. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the chemical and biological potential of this versatile keto acid.
References
An In-depth Technical Guide on the Natural Occurrence and Discovery of 7-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxoheptanoic acid, a seven-carbon oxo-fatty acid, has been identified as a naturally occurring metabolite within the microbial kingdom, specifically in methanogenic bacteria. Its discovery in these organisms is linked to the biosynthesis of 7-mercaptoheptanoic acid, a crucial cofactor in methane synthesis. While its presence in microorganisms is established, its occurrence in plants and animals is less direct, with strong evidence suggesting it is a likely product of the oxidative cleavage of specific unsaturated fatty acids. This technical guide provides a comprehensive overview of the known natural sources of this compound, the history of its discovery, and detailed methodologies for its analysis.
Introduction
This compound (also known as 7-ketoheptanoic acid or pimelic semialdehyde) is a bifunctional molecule containing both a carboxylic acid and an aldehyde group. Its chemical properties make it a potentially reactive intermediate in various biochemical pathways. While commercially available as a synthetic reagent, understanding its natural origins and metabolic roles is crucial for researchers in microbiology, lipidomics, and drug discovery. This document synthesizes the current knowledge on the natural occurrence and discovery of this compound, presenting it in a technically detailed format for a scientific audience.
Natural Occurrence
The presence of this compound in the natural world has been confirmed in microorganisms and is strongly implied in higher organisms through lipid peroxidation mechanisms.
Microbial Kingdom
The most definitive evidence for the natural occurrence of this compound comes from studies on methanogenic archaea. In these organisms, it serves as a key intermediate in the biosynthesis of 7-mercaptoheptanoic acid, a cofactor involved in the terminal step of methanogenesis.
A pivotal study in 1989 demonstrated that cell-free extracts of methanogenic bacteria could convert isotopically labeled this compound into 7-mercaptoheptanoic acid.[1] The biosynthetic pathway originates from α-ketosuberate and proceeds through this compound, which is then reductively thiolated.[1] This discovery firmly establishes this compound as a natural metabolite in the microbial world.
Animal and Plant Kingdoms: A Product of Lipid Peroxidation
While direct isolation from plant or animal tissues has not been extensively reported, there is a strong theoretical and experimental basis for the formation of this compound through the oxidative cleavage of unsaturated fatty acids. This process, known as lipid peroxidation or ozonolysis, can occur both enzymatically and non-enzymatically.
The oxidative cleavage of a carbon-carbon double bond in an unsaturated fatty acid yields two smaller molecules, typically an aldehyde and a carboxylic acid, or in the case of oxidative ozonolysis, two carboxylic acids or a dicarboxylic acid and a shorter monocarboxylic acid. For this compound to be formed, the precursor fatty acid must possess a double bond at the C7-C8 position (counting from the methyl end, ω-7).
Several naturally occurring fatty acids fit this structural requirement, including:
-
Palmitoleic acid (16:1, n-7): A monounsaturated fatty acid found in a variety of animal fats, vegetable oils, and fish oils.
-
Vaccenic acid (18:1, n-7): A trans fatty acid found in the fat of ruminants and in dairy products.[2]
-
Paullinic acid (20:1, n-7): Found in the seed oil of the guarana plant.
Oxidative cleavage of these ω-7 fatty acids at the C7-C8 double bond would theoretically yield this compound as one of the products.
Discovery and Synthesis
Information regarding the initial discovery and first chemical synthesis of this compound is not prominently available in recent literature, suggesting it may be found in older chemical archives. However, various synthetic methods for this compound and its derivatives have been published, often in the context of creating intermediates for more complex molecules. For instance, a method for synthesizing 7-chloro-2-oxoheptanoic acid has been detailed, which starts from 1-bromo-5-chloro-pentane.[3]
Quantitative Data
To date, there is a scarcity of published quantitative data on the concentrations of this compound in biological tissues or fluids. The study on methanogenic bacteria focused on biosynthetic pathways rather than quantifying endogenous levels of the intermediate.[1] Future research employing sensitive analytical techniques is needed to establish the physiological and pathological concentration ranges of this molecule in various organisms.
Experimental Protocols
The analysis of this compound from biological matrices requires specific extraction, derivatization, and detection methods.
Extraction and Sample Preparation
For the analysis of non-volatile carboxylic acids like this compound from biological samples such as plasma or serum, a protein precipitation step followed by liquid-liquid extraction is typically employed.
Protocol: Extraction of Oxo-Carboxylic Acids from Plasma/Serum
-
Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store at -80°C until analysis.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization or direct injection if using a compatible LC-MS method.
Derivatization for GC-MS Analysis
Due to its polarity and low volatility, this compound requires derivatization for analysis by gas chromatography-mass spectrometry (GC-MS). A common approach is to first protect the aldehyde group, followed by esterification of the carboxylic acid. The 1989 study on methanogens utilized the formation of an S-methyl ether methyl ester derivative for GC-MS analysis.[1]
Protocol: Derivatization for GC-MS
-
Oximation: To the dried extract, add 50 µL of a 2% (w/v) solution of methoxyamine hydrochloride in pyridine. This step converts the aldehyde to a methoxime, protecting it from side reactions. Incubate at 60°C for 60 minutes.
-
Silylation/Esterification: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize the carboxylic acid to its trimethylsilyl ester. Incubate at 60°C for 30 minutes.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Analytical Instrumentation and Conditions
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized analytes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for targeted quantification of this compound derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers an alternative that may not require derivatization, although derivatization can improve sensitivity.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of carboxylic acids. High-resolution mass spectrometry (e.g., Orbitrap or TOF) can be used for accurate mass measurement and formula determination.
Signaling Pathways and Logical Relationships
Based on the available evidence, two primary logical frameworks can be proposed for the formation and role of this compound.
Microbial Biosynthesis Pathway
In methanogenic bacteria, this compound is a confirmed intermediate in a linear biosynthetic pathway.
Proposed Formation via Lipid Peroxidation
This diagram illustrates the logical relationship for the formation of this compound from the oxidative cleavage of a representative ω-7 unsaturated fatty acid.
References
- 1. Steps in the conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 3. beta-Oxidation of the coenzyme A esters of vaccenic, elaidic, and petroselaidic acids by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 7-Oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and degradation of 7-oxoheptanoic acid is limited in publicly available literature. This guide is a comprehensive overview based on established principles of thermal analysis, data from structurally similar compounds, and general degradation pathways of aliphatic keto-acids. The quantitative data and degradation pathways presented herein are predictive and should be confirmed by experimental analysis.
Introduction
This compound is a bifunctional organic molecule containing both a ketone and a carboxylic acid functional group. This structure makes it a versatile building block in organic synthesis and a molecule of interest in various biochemical pathways. Understanding its thermal stability is crucial for applications involving elevated temperatures, such as in chemical synthesis, formulation, and storage, as well as for predicting its fate in analytical techniques like gas chromatography. This guide provides a detailed examination of the predicted thermal behavior of this compound, including its stability and degradation profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties can influence its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in water and polar organic solvents | Inferred |
Predicted Thermal Stability and Degradation
The thermal stability of this compound is expected to be governed by the lability of its carboxylic acid and ketone functionalities upon heating. The primary degradation pathway at elevated temperatures is anticipated to be decarboxylation, a common reaction for carboxylic acids.[1][2][3]
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] For this compound, a TGA scan would likely reveal a single-step or multi-step degradation process. The onset of decomposition would indicate the temperature at which the molecule begins to break down.
Table 1: Predicted TGA Data for this compound
| Parameter | Predicted Value Range | Atmosphere |
| Onset of Decomposition (T_onset) | 180 - 250 °C | Inert (Nitrogen) |
| Temperature at Max Weight Loss Rate (T_peak) | 220 - 280 °C | Inert (Nitrogen) |
| Final Residue at 600 °C | < 5% | Inert (Nitrogen) |
Note: These values are illustrative and based on the general thermal stability of aliphatic carboxylic acids.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6][7] A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic or endothermic peaks associated with decomposition would be observed.
Table 2: Predicted DSC Data for this compound
| Parameter | Predicted Value Range | Atmosphere |
| Melting Point (T_m) | 70 - 100 °C | Inert (Nitrogen) |
| Enthalpy of Fusion (ΔH_f) | 20 - 40 kJ/mol | Inert (Nitrogen) |
| Decomposition Temperature Range | 180 - 300 °C | Inert (Nitrogen) |
Note: These values are illustrative and based on the properties of similar organic acids.
Proposed Thermal Degradation Pathway
The primary thermal degradation route for many carboxylic acids is decarboxylation, leading to the loss of carbon dioxide.[1][2][3] For this compound, a γ-keto acid, the mechanism may not proceed through the cyclic transition state characteristic of β-keto acids. However, thermal cleavage of the C-C bond adjacent to the carbonyl group or the carboxylic acid is plausible.
A likely degradation pathway involves initial decarboxylation to form 6-hexanone, which may then undergo further fragmentation at higher temperatures.
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are standard protocols that can be adapted for the analysis of this compound.[4][5][6][7][8]
Thermogravimetric Analysis (TGA) Protocol
Caption: Workflow for Thermogravimetric Analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with dry nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition and the temperature of maximum weight loss from the resulting TGA curve and its derivative.
Differential Scanning Calorimetry (DSC) Protocol
Caption: Workflow for Differential Scanning Calorimetry.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with dry nitrogen at a flow rate of 50 mL/min.
-
Heating Program: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, enthalpy of fusion, and any decomposition temperatures from the DSC thermogram.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Degradation Product Identification
To identify the volatile products of thermal degradation, Py-GC-MS can be employed.[9]
Caption: Workflow for Py-GC-MS Analysis.
-
Sample Preparation: Place approximately 1 mg of this compound into a pyrolysis sample tube.
-
Pyrolysis: Introduce the sample into the pyrolyzer, which is interfaced with the GC-MS system. Pyrolyze the sample at a set temperature (e.g., 300 °C) in an inert helium atmosphere.
-
GC Separation: The volatile pyrolysis products are swept into the gas chromatograph and separated on a suitable capillary column (e.g., a non-polar or mid-polar column).
-
MS Detection: The separated compounds are introduced into the mass spectrometer for ionization and detection.
-
Compound Identification: The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the degradation products.
Conclusion
References
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 5. infinitalab.com [infinitalab.com]
- 6. s4science.at [s4science.at]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. epfl.ch [epfl.ch]
- 9. researchgate.net [researchgate.net]
Solubility characteristics of 7-oxoheptanoic acid in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-oxoheptanoic acid in aqueous and organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this guide combines qualitative descriptions based on its chemical structure, comparative data from structurally similar compounds, and detailed experimental protocols for researchers to determine precise solubility parameters.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General chemical properties |
| pKa (predicted) | ~4.5 - 5.0 | General chemical properties of carboxylic acids |
| XLogP3 (predicted) | 0.4 | --INVALID-LINK-- |
Solubility Characteristics
This compound possesses both a hydrophilic carboxylic acid group and a moderately long, more hydrophobic six-carbon chain with a ketone group. This bifunctional nature dictates its solubility in various solvents.
Aqueous Solubility
As a short-chain fatty acid, this compound is expected to have some solubility in water.[1][2] Carboxylic acids with one to five carbon atoms are generally soluble in water, while those with longer chains exhibit limited solubility due to the increased hydrophobic character of the alkyl chain.[3] With a seven-carbon backbone, this compound falls into a transitional range.
The aqueous solubility of this compound is highly dependent on the pH of the solution.[4]
-
Acidic pH (pH < 4): In acidic solutions, the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus less soluble in water.
-
Neutral to Alkaline pH (pH > 5): At pH values above its pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion (-COO⁻).[3] This significantly increases its solubility in aqueous media. Reaction with bases like sodium hydroxide or sodium bicarbonate will yield water-soluble salts.[3]
Organic Solvent Solubility
Due to its hydrocarbon chain, this compound is expected to be soluble in a range of organic solvents.[4] Generally, it is anticipated to be soluble in polar organic solvents and less polar solvents.
Table 1: Illustrative Solubility of a this compound Derivative
| Solvent | Solubility of 7-Oxo-7-(phenylamino)heptanoic acid | General Expectation for this compound |
| Aqueous Solutions (acidic to neutral pH) | Low | Limited |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble | Expected to be soluble |
| Alcohols (e.g., Ethanol, Methanol) | Likely Soluble | Expected to be soluble |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the equilibrium solubility method, is recommended.[5]
Materials
-
This compound
-
Selected solvents (e.g., water, buffered solutions at various pH levels, ethanol, methanol, DMSO, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical instrumentation.
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature and pH (for aqueous solutions).
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Troubleshooting Solubility Issues
For applications requiring higher concentrations of this compound in aqueous media, the following strategies can be employed:
-
pH Adjustment: As previously mentioned, increasing the pH of the aqueous solution above the pKa of this compound will significantly enhance its solubility by forming the more soluble carboxylate salt.[6]
-
Use of Co-solvents: For stock solutions, dissolving the compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol before dilution with the aqueous medium is a common and effective technique.[6]
-
Gentle Heating: For some systems, gentle warming can help to increase the rate of dissolution, but care should be taken to avoid degradation of the compound.
Conclusion
This compound exhibits a solubility profile that is dependent on the polarity and pH of the solvent. It is expected to have limited solubility in neutral and acidic aqueous solutions, which can be significantly increased by raising the pH. It is anticipated to be soluble in various organic solvents, particularly polar ones. For precise quantitative data, the provided experimental protocol should be followed. This guide serves as a valuable resource for researchers and professionals in drug development, enabling informed decisions regarding the formulation and application of this compound.
References
Methodological & Application
Application Note: HPLC Analysis of 7-oxoheptanoic Acid on a C18 Reverse-Phase Column
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of 7-oxoheptanoic acid using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection. The described protocol is suitable for the determination of this compound in various sample matrices, providing accurate and reproducible results. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate its implementation in research and quality control laboratories.
Introduction
This compound is a medium-chain keto acid that plays a role in various biochemical pathways and is of interest in metabolic research and as a potential biomarker. Accurate and reliable quantification of this analyte is crucial for understanding its physiological and pathological significance. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase is a widely used technique for the separation and analysis of organic acids due to its versatility and efficiency. This application note presents a detailed protocol for the analysis of this compound, leveraging a C18 column to achieve excellent separation and quantification.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid or formic acid (analytical grade).
-
Standard: this compound reference standard of high purity.
Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the analysis of this compound.
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) with 0.1% Phosphoric Acid or Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
For Mass Spectrometry (MS) compatible applications, formic acid is recommended as the mobile phase modifier instead of phosphoric acid.[1]
Preparation of Standard Solutions
A stock solution of this compound (e.g., 1 mg/mL) should be prepared by accurately weighing the reference standard and dissolving it in a suitable solvent, such as methanol or the mobile phase. A series of working standard solutions can be prepared by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. Below are two common protocols for biological and aqueous samples.
Protocol 1: Protein Precipitation for Biological Samples (e.g., Plasma, Serum)
-
To 100 µL of the biological sample, add 300 µL of cold methanol containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Protocol 2: Direct Injection for Aqueous Samples
-
For clean aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient.
-
If the sample contains particulates, centrifuge at 4,000 rpm for 5 minutes before filtration.
-
Transfer the filtered sample to an HPLC vial for analysis.
Method Validation Parameters
The following table summarizes the typical quantitative data for the analysis of keto acids, which can be used as a reference for the validation of the this compound method. These values are based on the analysis of structurally similar compounds under comparable conditions.
| Parameter | Typical Performance |
| Retention Time | 5 - 10 minutes (dependent on exact mobile phase composition) |
| Linearity Range | 0.2 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.07 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.21 - 0.6 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. The use of a C18 reverse-phase column with a straightforward mobile phase and UV detection allows for excellent chromatographic performance. The detailed protocol and validation parameters serve as a valuable resource for researchers, scientists, and drug development professionals requiring the analysis of this and other related keto acids.
References
Application Note: GC-MS Analysis of 7-Oxoheptanoic Acid After Derivatization
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many organic molecules, such as 7-oxoheptanoic acid, are non-volatile due to the presence of polar functional groups, namely a carboxylic acid and a ketone.[1] Chemical derivatization is a necessary sample preparation step to increase the volatility and thermal stability of such analytes, enabling their analysis by GC-MS.[1] This application note provides a detailed protocol for a two-step derivatization of this compound, targeting both the ketone and carboxylic acid functionalities to ensure optimal chromatographic performance and mass spectrometric detection. The methodology involves an initial oximation of the keto group, followed by silylation of the carboxylic acid group.[1]
Analyte Properties:
-
Analyte: this compound
-
Functional Groups: Carboxylic acid, Ketone[1]
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.[1]
| Parameter | Expected Value |
| Derivatization Efficiency | > 95%[1] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL[1] |
| Linear Range | 5 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995[1] |
| Recovery | 90 - 110%[1] |
| Intra-day Precision (RSD) | < 10%[1] |
| Inter-day Precision (RSD) | < 15%[1] |
Experimental Protocols
This section details the methodologies for the derivatization and subsequent GC-MS analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like ethyl acetate or acetonitrile to prepare a 1 mg/mL stock solution.[1][4]
-
Pipette 100 µL of the stock solution into a 2 mL GC vial.[1]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.[1]
2. Derivatization Protocol: Two-Step Oximation and Silylation
This protocol involves the oximation of the ketone group followed by silylation of the carboxylic acid group.[1]
Step 1: Oximation of the Ketone Group
-
Prepare a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Add 50 µL of the hydroxylamine hydrochloride solution to the dried sample in the GC vial.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature.
Step 2: Silylation of the Carboxylic Acid Group
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial containing the oximated sample.[5][6]
-
Seal the vial tightly and heat at 70-90°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Parameters:
The following are typical GC-MS parameters for the analysis of the derivatized analyte. These may require optimization based on the specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250 - 280°C[5] |
| Injection Mode | Splitless (1 µL injection volume)[5][6] |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5][6] |
| Oven Program | Initial temp 80-100°C, hold for 2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min[5][6] |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C[5] |
| Ionization Mode | Electron Impact (EI) at 70 eV[5] |
| Mass Range | 50 - 500 m/z[5] |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity[5] |
Visualizations
References
Application Note: Protocol for the Derivatization of 7-Oxoheptanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, many biologically relevant molecules, including 7-oxoheptanoic acid, possess polar functional groups—specifically a carboxylic acid and a ketone—that render them non-volatile and prone to thermal degradation.[1][2] To facilitate GC analysis, a chemical derivatization process is essential to increase volatility and thermal stability.[2][3][4]
This application note details a robust two-step derivatization protocol for this compound. The procedure involves an initial oximation of the ketone group to prevent enolization, followed by silylation of the carboxylic acid group.[3][5] This sequential reaction yields a stable, volatile derivative suitable for sensitive and reproducible analysis by GC-MS.
Data Presentation
The following table summarizes the typical quantitative performance parameters expected from the GC-MS analysis of this compound derivatized according to this protocol. These values are representative and may vary based on specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Derivatization Efficiency | > 95% |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 2 - 15 ng/mL |
| Linear Range | 15 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Analytical Recovery | 90 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
Pyridine (anhydrous, ≥99.8%)
-
Methoxyamine hydrochloride (MOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][6]
-
Ethyl acetate (GC grade) or other suitable aprotic solvent[1]
-
Nitrogen gas (high purity)
-
2 mL GC vials with caps and septa
-
Heating block or oven
-
Vortex mixer
-
Calibrated micropipettes
2. Two-Step Derivatization Protocol
This protocol first protects the ketone functional group through methoximation and subsequently derivatizes the carboxylic acid group via silylation.
Step 2.1: Sample Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.
-
Pipette the desired volume of the stock solution (e.g., 100 µL) into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is critical to ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.[1][7]
Step 2.2: Oximation of the Ketone Group
-
Prepare a fresh solution of Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MOX solution to the dried sample in the GC vial.
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Incubate the vial in a heating block or oven at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
Step 2.3: Silylation of the Carboxylic Acid Group
-
To the same vial containing the methoximated sample, add 100 µL of BSTFA + 1% TMCS.[1]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for an additional 30-60 minutes.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. The derivatized sample is typically stable for a limited time; prompt analysis is recommended.[7][8]
3. Recommended GC-MS Instrument Conditions
The following parameters are a starting point and may require optimization for your specific instrument and column. Low-polarity siloxane-based stationary phases are recommended for analyzing silylated compounds.[2]
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (or Split 10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Oven Program | Initial 80°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) |
Visualizations
Caption: Workflow for the two-step derivatization and GC-MS analysis.
Caption: Reaction pathway for the derivatization of the analyte.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Oxoheptanoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxoheptanoic acid is a bifunctional molecule containing both a terminal carboxylic acid and a ketone functional group. This unique structural feature makes it a valuable and versatile starting material in organic synthesis, enabling the construction of a diverse array of more complex molecules. Its seven-carbon chain provides a flexible scaffold that can be readily modified and incorporated into various molecular architectures, including those with significant biological activity.
This document provides detailed application notes and experimental protocols for utilizing this compound as a building block in the synthesis of key chemical intermediates and precursors for bioactive molecules.
Applications of this compound
The dual reactivity of this compound allows for selective transformations at either the carboxylic acid or the ketone, or reactions involving both functionalities. This opens up synthetic routes to a variety of compound classes.
Synthesis of Amide and Ester Derivatives
The carboxylic acid moiety of this compound can be readily converted to amides and esters, which are common functional groups in many biologically active compounds. These derivatives can serve as intermediates for further synthetic transformations or as final target molecules in drug discovery programs.[1]
Precursor for Prostaglandin Analogs
Prostaglandins are a class of lipid compounds with a wide range of physiological effects.[2][3] The seven-carbon chain of this compound can serve as a foundational element for the construction of the prostaglandin skeleton. Through a series of transformations, including olefination at the ketone and cyclization, it can be elaborated into key prostaglandin precursors like the Corey lactone.
Building Block for Biotin Analogs
Biotin (Vitamin H) is an essential cofactor for several carboxylase enzymes.[4][5] The biosynthesis of biotin involves pimelic acid, a seven-carbon dicarboxylic acid.[4][5][6] this compound, being structurally similar, is an excellent starting material for the synthesis of biotin analogs, which can be used as probes to study biotin-dependent pathways or as potential enzyme inhibitors. The synthesis of dethiobiotin, a key intermediate in biotin biosynthesis, can be envisioned starting from this compound.[7][8]
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions and yields for key transformations of this compound and its derivatives.
Table 1: Synthesis of Amide Derivatives from this compound [1]
| Entry | Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | EDC/HOBt | DIPEA | DMF | 12 | 85 |
| 2 | Benzylamine | HATU | DIPEA | DMF | 8 | 92 |
| 3 | Morpholine | T3P | Pyridine | DCM | 6 | 88 |
Table 2: Synthesis of Ester Derivatives from this compound [1]
| Entry | Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ (cat.) | Methanol | 24 | 95 |
| 2 | Ethanol | DCC/DMAP | DCM | 12 | 90 |
| 3 | Benzyl alcohol | CDI | Acetonitrile | 18 | 87 |
Table 3: Selective Reduction of the Ketone in this compound Derivatives [1]
| Entry | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 2 | 98 |
| 2 | L-Selectride® | THF | 4 | 93 (diastereoselective) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amides from this compound
This protocol describes a general method for amide bond formation using a peptide coupling agent.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).[1]
-
Stir the mixture at room temperature for 15 minutes.[1]
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.[1]
-
Stir the reaction at room temperature for 12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide derivative.[1]
Protocol 2: Fischer Esterification of this compound
This protocol details the acid-catalyzed esterification of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).[1]
-
Reflux the reaction mixture for 24 hours.[1]
-
Monitor the reaction by TLC.[1]
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.[1]
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester derivative.[1]
Protocol 3: Selective Reduction of the Ketone in a this compound Derivative
This protocol describes the selective reduction of the ketone functionality to a secondary alcohol.
Materials:
-
This compound derivative (ester or amide)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in methanol.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.[1]
-
Stir the reaction at 0 °C for 2 hours.[1]
-
Monitor the reaction by TLC.[1]
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.[1]
-
Extract the mixture with DCM.[1]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol derivative.
Protocol 4: Wittig Olefination of Methyl 7-Oxoheptanoate
This protocol outlines the conversion of the ketone to an alkene using a Wittig reagent.
Materials:
-
Methyl 7-oxoheptanoate
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.05 eq) dropwise.
-
Allow the resulting yellow-orange solution of the ylide to stir at room temperature for 1 hour.
-
Cool the ylide solution to -78 °C and add a solution of methyl 7-oxoheptanoate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkene product.
Visualizations: Synthetic Pathways and Biological Relevance
Synthetic Workflow for Derivatization of this compound
Caption: General synthetic transformations of this compound.
Proposed Synthetic Pathway to a Prostaglandin Precursor
Caption: A conceptual pathway for prostaglandin synthesis.
Proposed Synthetic Pathway to a Biotin Analog
Caption: A plausible synthetic route to a dethiobiotin analog.
Potential Signaling Pathway Modulation
Aromatic derivatives of this compound have been hypothesized to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Caption: Hypothesized inhibition of the COX pathway by derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Cyclopropyl-7-oxoheptanoic acid | C10H16O3 | CID 24726981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]
- 7. Dethiobiotin synthetase: the carbonylation of 7,8-diaminonanoic acid proceeds regiospecifically via the N7-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dethiobiotin synthesis from 7,8-diaminolargonic acid in cell-free extracts of a biotin auxotroph of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-Oxoheptanoic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 7-oxoheptanoic acid and its derivatives as versatile starting materials in the synthesis of key pharmaceutical intermediates. The presence of both a ketone and a carboxylic acid functional group allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. This document outlines protocols for the synthesis of intermediates for Cilastatin and discusses the potential applications in the synthesis of prostaglandins and statins, supported by experimental data and pathway visualizations.
Synthesis of a Key Intermediate for Cilastatin
7-Chloro-2-oxoheptanoic acid is a crucial intermediate in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor. Cilastatin is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys. The synthesis of ethyl 7-chloro-2-oxoheptanoate, a direct precursor, is a prime example of the application of a this compound derivative.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-chloro-2-oxoheptanoate [1][2][3][4]
This protocol details the synthesis of ethyl 7-chloro-2-oxoheptanoate via a Grignard reaction between the Grignard reagent derived from 1-bromo-5-chloropentane and diethyl oxalate.
Materials:
-
1-bromo-5-chloropentane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Diethyl oxalate
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine and a few drops of 1-bromo-5-chloropentane to the magnesium.
-
Initiate the reaction by gentle heating. Once the reaction starts, add a solution of 1-bromo-5-chloropentane (1 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes until most of the magnesium has reacted. Cool the Grignard reagent to 0 °C.
-
-
Reaction with Diethyl Oxalate:
-
In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of diethyl oxalate (1.1 equivalents) in anhydrous toluene.
-
Cool the diethyl oxalate solution to -10 °C to -5 °C in an ice-salt bath.
-
Slowly add the prepared Grignard reagent to the diethyl oxalate solution via a cannula, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 10% aqueous HCl solution with vigorous stirring.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 7-chloro-2-oxoheptanoate by vacuum distillation.
-
Protocol 2: Synthesis of (Z)-7-chloro-2-(((1S)-2,2-dimethylcyclopropyl)carboxamido)hept-2-enoic acid [5][6][7][8]
This protocol describes the condensation of ethyl 7-chloro-2-oxoheptanoate with (S)-2,2-dimethylcyclopropanecarboxamide.
Materials:
-
Ethyl 7-chloro-2-oxoheptanoate
-
(S)-2,2-dimethylcyclopropanecarboxamide
-
p-Toluenesulfonic acid
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethyl 7-chloro-2-oxoheptanoate (1 equivalent) and (S)-2,2-dimethylcyclopropanecarboxamide (1.1 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture, continuously removing the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
-
Hydrolysis and Isomerization:
-
Add an aqueous solution of NaOH to the reaction mixture and stir vigorously to hydrolyze the ester.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with HCl to a pH of approximately 4.0-4.5 to precipitate the product.[6]
-
The resulting mixture of E and Z isomers can be isomerized to the desired Z-isomer by treating the mixture in a suitable solvent (e.g., toluene, water) with HCl at a pH range of 0.5 to 4.5.[6][8]
-
-
Purification:
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by crystallization from a suitable solvent system.
-
Data Presentation
| Intermediate | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Reaction Time | Yield (%) | Purity (%) | Reference(s) |
| Ethyl 7-chloro-2-oxoheptanoate | 1-bromo-5-chloropentane, Diethyl oxalate | Mg, I₂ (cat.) | Diethyl ether/Toluene | 2-4 h | ~43[4] | >98[3] | [1][3][4] |
| (Z)-7-chloro-2-(((1S)-2,2-dimethylcyclopropyl)carboxamido)hept-2-enoic acid | Ethyl 7-chloro-2-oxoheptanoate, (S)-2,2-dimethylcyclopropanecarboxamide | p-Toluenesulfonic acid | Toluene | 20 h (reflux)[7] | 56[9] | 98.7[9] | [5][6][7] |
| Cilastatin Sodium | (Z)-7-chloro-2-(((1S)-2,2-dimethylcyclopropyl)carboxamido)hept-2-enoic acid, L-cysteine methyl ester hydrochloride | K₃PO₄ | THF | - | 74.1[5] | - | [5] |
Experimental Workflow
Mechanism of Action: Imipenem and Cilastatin
Cilastatin's role is to inhibit the enzyme dehydropeptidase-I (DHP-I) in the kidneys. This enzyme is responsible for the rapid metabolism of the antibiotic Imipenem. By blocking DHP-I, Cilastatin increases the half-life and bioavailability of Imipenem, allowing it to effectively combat bacterial infections.
Potential Application in Prostaglandin Synthesis
Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes.[4] The Corey lactone is a key chiral intermediate in the synthesis of many prostaglandins.[10][11][12] While a direct synthesis from this compound is not prominently documented, a plausible synthetic route can be envisioned through a Baeyer-Villiger oxidation of a cyclized derivative.
Hypothetical Synthetic Pathway to a Corey Lactone Precursor
A potential strategy involves the intramolecular cyclization of a this compound derivative to form a substituted cyclohexanone, followed by a Baeyer-Villiger oxidation to yield a caprolactone, which could serve as a precursor to the Corey lactone. The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters or lactones using peroxy acids.[11][13][14][15][16]
This proposed pathway highlights the potential of this compound as a flexible scaffold for the construction of complex cyclic systems relevant to pharmaceutical synthesis.
Potential Application in Statin Synthesis
Statins are a class of drugs used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase.[11] A key structural feature of all statins is a 3,5-dihydroxyheptanoic acid moiety. While no direct synthesis of a statin from this compound is established, its carbon skeleton presents a logical starting point for the elaboration of this crucial side chain.
HMG-CoA Reductase Pathway and Statin Inhibition
Statins act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. By blocking this enzyme, statins prevent the conversion of HMG-CoA to mevalonate, thereby reducing the endogenous production of cholesterol.
The synthesis of the dihydroxyheptanoic acid side chain of statins often involves complex stereoselective reductions. The ketone functionality of this compound could potentially be a handle for introducing the necessary hydroxyl groups with the correct stereochemistry through asymmetric reduction or other chiral methodologies.
Conclusion
This compound and its derivatives are valuable and versatile intermediates in pharmaceutical synthesis. The demonstrated application in the synthesis of a key intermediate for Cilastatin showcases its practical utility. Furthermore, its structural features suggest significant potential for its use in the synthesis of other important pharmaceutical classes, such as prostaglandins and statins, warranting further exploration and development of synthetic methodologies.
References
- 1. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 2. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 3. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
- 5. The Synthesis of Cilastatin Sodium - Master's thesis - Dissertation [dissertationtopic.net]
- 6. US8247606B2 - Process for the preparation of cilastatin and sodium salt - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. EP2402312A1 - An improved process for the preparation of cilastatin acid - Google Patents [patents.google.com]
- 9. WO2008138228A1 - A process for the preparation of cilastatin sodium - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101200434A - Preparation method for (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid - Google Patents [patents.google.com]
- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 7-Oxoheptanoic Acid as a Substrate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxoheptanoic acid, a seven-carbon straight-chain keto acid, serves as a valuable substrate in specific enzymatic assays, particularly in the study of microbial metabolic pathways. Its chemical structure, featuring both a terminal carboxylic acid and a ketone group, allows it to be a key intermediate in certain biosynthetic routes. This document provides detailed application notes and protocols for the use of this compound as a substrate, focusing on its role in the biosynthesis of 7-mercaptoheptanoic acid in methanogenic archaea. This pathway is of significant interest for researchers studying microbial metabolism, cofactor biosynthesis, and potential targets for antimicrobial drug development.
Application: Elucidating the Biosynthesis of 7-Mercaptoheptanoic Acid
This compound is a crucial intermediate in the biosynthesis of 7-mercaptoheptanoic acid, a key component of Coenzyme B (7-mercaptoheptanoylthreonine phosphate). Coenzyme B is an essential cofactor in the final step of methanogenesis in methanogenic archaea.[1][2] The enzymatic conversion of this compound to 7-mercaptoheptanoic acid involves a reductive process where the oxo group is replaced by a thiol group. This conversion can be monitored in vitro using cell-free extracts of methanogenic bacteria, providing a robust system for studying the enzymes involved and for screening potential inhibitors.[3]
The overall reaction involves a multi-step enzymatic process where this compound is a direct precursor.[3] The reduction of the keto group and the subsequent sulfhydration are key steps in this pathway. The reducing equivalents for this biotransformation are supplied by an F420-dependent hydrogenase system.[3]
Quantitative Data Summary
Currently, specific kinetic parameters for a purified enzyme that directly utilizes this compound as a substrate are not widely available in the public domain. However, assays using cell-free extracts can provide valuable quantitative data on the overall pathway efficiency and the effects of inhibitors.
| Parameter | Description | Typical Measurement |
| Substrate | This compound | Concentration range: 1-10 mM |
| Enzyme Source | Cell-free extracts of methanogenic archaea (e.g., Methanobacterium thermoautotrophicum) | Protein concentration: 1-5 mg/mL |
| Cofactors | F420, Hydrogen (H2) or other reducing agents | F420: 10-50 µM; H2: supplied by gassing the reaction vessel |
| Product | 7-Mercaptoheptanoic acid | Detected and quantified by GC-MS or HPLC |
| Reaction Conditions | Anaerobic environment, specific buffer (e.g., potassium phosphate), optimal temperature for the specific methanogen (e.g., 60°C for M. thermoautotrophicum) | pH 7.0-7.6 |
| Assay Readout | Rate of 7-mercaptoheptanoic acid formation | Measured as µmol of product/min/mg of total protein |
Visualizing the Metabolic Pathway and Experimental Workflow
Biosynthesis of 7-Mercaptoheptanoic Acid
Caption: Biosynthesis of 7-Mercaptoheptanoic Acid from α-Ketosuberate.
Experimental Workflow for the Enzymatic Assay
Caption: Workflow for the enzymatic assay of this compound conversion.
Experimental Protocols
Protocol 1: Preparation of Cell-Free Extract from Methanogenic Archaea
Materials:
-
Culture of methanogenic archaea (e.g., Methanobacterium thermoautotrophicum)
-
Anaerobic chamber or glove box
-
Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 10 mM MgCl2, 1 mM DTT, and protease inhibitors)
-
French press or sonicator
-
High-speed centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest the cells from the culture by centrifugation under anaerobic conditions.
-
Wash the cell pellet with anaerobic lysis buffer.
-
Resuspend the cell pellet in a minimal volume of lysis buffer.
-
Lyse the cells using a French press or sonicator on ice, maintaining anaerobic conditions.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and membranes.
-
Collect the supernatant, which is the cell-free extract.
-
Determine the protein concentration of the cell-free extract using the Bradford assay.
-
Store the cell-free extract in anaerobic vials at -80°C until use.
Protocol 2: Enzymatic Assay for the Conversion of this compound
Materials:
-
Cell-free extract from methanogenic archaea
-
Anaerobic reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
This compound stock solution (e.g., 100 mM in water)
-
Cofactor F420 (if available, otherwise rely on endogenous levels in the extract)
-
Hydrogen gas (H2)
-
Anaerobic vials or tubes
-
Gas-tight syringes
-
Incubator or water bath set to the optimal growth temperature of the methanogen
-
Quenching solution (e.g., 1 M HCl)
-
Internal standard for quantification (e.g., 6-mercaptohexanoic acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Derivatizing agent for GC-MS analysis (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
Procedure:
-
Prepare the anaerobic reaction buffer and sparge with H2 gas for at least 30 minutes to ensure anaerobic conditions.
-
In an anaerobic chamber, set up the reaction vials. To each vial, add the reaction buffer, cell-free extract (1-5 mg/mL final protein concentration), and cofactor F420 (if adding exogenously).
-
Seal the vials with rubber stoppers and aluminum crimps.
-
Pressurize the headspace of the vials with H2 gas (e.g., 150 kPa).
-
Pre-incubate the reaction mixtures at the optimal temperature for 10 minutes to equilibrate.
-
Initiate the reaction by adding this compound to a final concentration of 1-10 mM using a gas-tight syringe.
-
Incubate the reactions at the optimal temperature for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a quenching solution (e.g., 1 M HCl).
-
Add a known amount of the internal standard (e.g., 6-mercaptohexanoic acid) to each vial for quantification.
-
Extract the product, 7-mercaptoheptanoic acid, from the acidified reaction mixture with an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and derivatize the residue for GC-MS analysis.
-
Analyze the derivatized samples by GC-MS to identify and quantify the 7-mercaptoheptanoic acid produced.
-
Calculate the rate of product formation and express it as specific activity (e.g., nmol/min/mg protein).
Conclusion
This compound is a key substrate for investigating the unique biosynthetic pathway of Coenzyme B in methanogenic archaea. The provided protocols offer a framework for researchers to study this enzymatic conversion, screen for potential inhibitors, and further characterize the enzymes involved. These studies are fundamental to understanding microbial metabolism and may open new avenues for targeted drug development against methanogens.
References
Application Notes and Protocols for Investigating the In Vitro Metabolic Pathways of 7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-oxoheptanoic acid is a medium-chain fatty acid derivative characterized by a ketone group at the seventh carbon. While its precise metabolic fate is not extensively documented in publicly available literature, its structure suggests likely involvement in fatty acid and ketone metabolism pathways. This document provides a set of detailed application notes and protocols to guide the in vitro investigation of its metabolic pathways. We propose a hypothetical metabolic pathway for this compound and outline the experimental procedures to validate this hypothesis and identify its metabolites.
Based on known metabolic transformations of similar molecules, we hypothesize that the metabolism of this compound could proceed through two primary routes: reduction of the ketone group and beta-oxidation of the fatty acid chain. The reduction of the ketone would yield 7-hydroxyheptanoic acid, while beta-oxidation would shorten the carbon chain, producing various intermediates.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is likely to involve enzymes that act on other fatty acids and ketones. The proposed pathway involves initial reduction of the ketone group, followed by or concurrent with beta-oxidation.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound in human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Add this compound to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound.[1]
-
Data Presentation:
| Time (minutes) | Concentration of this compound (µM) | % Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 45 | 0.20 | 20 |
| 60 | 0.10 | 10 |
Hypothetical Metabolic Stability Data
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | 25.5 | 54.3 |
Metabolite Identification in Hepatocytes
Objective: To identify the metabolites of this compound formed in cultured human hepatocytes.
Methodology:
-
Cell Culture:
-
Culture primary human hepatocytes or a suitable cell line (e.g., HepG2) in collagen-coated plates until they reach appropriate confluency.
-
-
Incubation:
-
Treat the cells with this compound at a non-toxic concentration (e.g., 10 µM) in serum-free medium.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture medium.
-
Lyse the cells to collect intracellular metabolites.
-
-
Sample Preparation:
-
Precipitate proteins from both the medium and cell lysate samples with ice-cold acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Hypothetical Metabolite Identification Data
| Metabolite | Proposed Structure | m/z [M-H]- | Retention Time (min) |
| M1 | 7-hydroxyheptanoic acid | 145.08 | 4.2 |
| M2 | 5-oxopentanoic acid | 115.04 | 3.1 |
| M3 | Glucuronide conjugate | 321.11 | 5.5 |
Visualizations
Experimental Workflow for Metabolite Identification
Caption: Workflow for metabolite identification in hepatocytes.
Logical Relationship of Potential Metabolic Enzymes
Caption: Potential enzymes in this compound metabolism.
Disclaimer
The metabolic pathways and quantitative data presented in this document are hypothetical and intended for illustrative purposes. These protocols provide a framework for the investigation of the in vitro metabolism of this compound. Actual experimental findings may vary.
References
Applikationshinweise und Protokolle zur Derivatisierung der Ketogruppe in 7-Oxoheptansäure für die analytische Bestimmung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Applikationshinweise beschreiben detaillierte Protokolle für die chemische Derivatisierung der Ketogruppe der 7-Oxoheptansäure, um deren Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) zu ermöglichen und zu verbessern. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit, thermische Stabilität und Ionisationseffizienz der Analyten zu erhöhen und somit eine empfindliche und genaue Quantifizierung zu gewährleisten.
Einleitung
7-Oxoheptansäure ist eine bifunktionelle organische Verbindung, die sowohl eine Carbonsäure- als auch eine Ketogruppe enthält. Diese polaren funktionellen Gruppen machen die direkte Analyse mittels GC-MS aufgrund ihrer geringen Flüchtigkeit und thermischen Instabilität schwierig. Für die LC-MS-Analyse kann die Derivatisierung der Ketogruppe die Ionisationseffizienz und damit die Nachweisempfindlichkeit erheblich steigern. In diesen Hinweisen werden zwei primäre Derivatisierungsstrategien vorgestellt:
-
Für die GC-MS-Analyse: Eine zweistufige Derivatisierung, die auf die Oximierung der Ketogruppe und die anschließende Silylierung der Carbonsäuregruppe abzielt.
-
Für die LC-MS-Analyse: Die Bildung eines Hydrazons durch Reaktion mit Girard-Reagenz T, welches eine permanent geladene quartäre Ammoniumgruppe einführt und die Detektion im positiven Elektrospray-Ionisationsmodus (ESI) verbessert.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwarteten quantitativen Leistungsdaten für die Analyse von derivatisierter 7-Oxoheptansäure zusammen. Diese Werte sind repräsentativ und können je nach spezifischer Instrumentierung und experimentellen Bedingungen variieren.
| Parameter | GC-MS nach Oximierung/Silylierung | LC-MS/MS nach Girard T Derivatisierung |
| Derivatisierungseffizienz | > 95% | > 90% |
| Nachweisgrenze (LOD) | 0.1 - 1 ng/mL[1] | 3-4 fmol[2] |
| Bestimmungsgrenze (LOQ) | 0.5 - 5 ng/mL[1] | ~10 fmol |
| Linearer Bereich | 5 - 1000 ng/mL[1] | 10 fmol - 10 pmol |
| Korrelationskoeffizient (r²) | > 0.995[1] | > 0.99 |
| Wiederfindung | 90 - 110%[1] | 85 - 115% |
| Präzision innerhalb eines Tages (RSD) | < 10%[1] | < 15% |
| Präzision zwischen den Tagen (RSD) | < 15%[1] | < 20% |
Experimentelle Protokolle
Protokoll 1: Zweistufige Derivatisierung für die GC-MS-Analyse
Dieses Protokoll beschreibt die Oximierung der Ketogruppe, gefolgt von der Silylierung der Carbonsäuregruppe, um die Flüchtigkeit der 7-Oxoheptansäure für die GC-MS-Analyse zu erhöhen.[1][3]
Materialien:
-
7-Oxoheptansäure
-
Pyridin
-
Hydroxylaminhydrochlorid
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Ethylacetat
-
Stickstoffgas (hochreine Qualität)
-
Heizblock oder Wasserbad
-
GC-Vials (2 mL) mit Septumkappen
Prozedur:
-
Probenvorbereitung:
-
Wiegen Sie 1 mg 7-Oxoheptansäure genau ein und lösen Sie es in 1 mL Ethylacetat, um eine 1 mg/mL Stammlösung herzustellen.
-
Pipettieren Sie 100 µL der Stammlösung in ein 2 mL GC-Vial.
-
Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur bis zur vollständigen Trockenheit.
-
-
Schritt 1: Oximierung
-
Lösen Sie den trockenen Rückstand in 50 µL Pyridin.
-
Fügen Sie 50 µL einer 20 mg/mL Lösung von Hydroxylaminhydrochlorid in Pyridin hinzu.
-
Verschließen Sie das Vial fest und erhitzen Sie es für 60 Minuten bei 60°C.[3]
-
Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
-
Schritt 2: Silylierung
-
Fügen Sie 100 µL MSTFA zu der Reaktionsmischung aus Schritt 1 hinzu.
-
Verschließen Sie das Vial erneut und erhitzen Sie es für 30 Minuten bei 60°C.
-
Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen.
-
GC-MS Parameter (typisch):
-
Injektor: Splitless, 250°C
-
Säule: 30 m x 0.25 mm ID, 0.25 µm Filmdicke (z.B. DB-5ms)
-
Ofenprogramm: 80°C für 2 min, dann mit 10°C/min auf 280°C, 5 min halten
-
Trägergas: Helium, konstante Flussrate 1 mL/min
-
MS-Transferlinie: 280°C
-
Ionenquelle: 230°C, Elektronenionisation (EI) bei 70 eV
-
Scan-Bereich: m/z 50-500
Protokoll 2: Derivatisierung mit Girard-Reagenz T für die LC-MS-Analyse
Dieses Protokoll beschreibt die Reaktion der Ketogruppe mit Girard-Reagenz T (GirT), um ein Hydrazon-Derivat mit einer permanent positiv geladenen Gruppe zu bilden, was die Empfindlichkeit in der ESI-LC-MS/MS-Analyse deutlich verbessert.[2][4]
Materialien:
-
7-Oxoheptansäure
-
Girard-Reagenz T (Trimethylacetohydrazid-Ammoniumchlorid)[1]
-
Essigsäure (reinst)
-
Methanol
-
Wasser (LC-MS-Qualität)
-
Heizblock oder Wasserbad
-
LC-Vials (1.5 mL)
Prozedur:
-
Probenvorbereitung:
-
Lösen Sie 7-Oxoheptansäure in einer geeigneten Konzentration in Methanol/Wasser (50:50, v/v).
-
-
Derivatisierungsreaktion:
-
Bereiten Sie eine frische Derivatisierungslösung vor, indem Sie 50 mg Girard-Reagenz T in 1 mL einer 10%igen wässrigen Essigsäurelösung lösen.[2]
-
Geben Sie zu 50 µL der Probelösung 50 µL der Derivatisierungslösung in ein LC-Vial. Das molare Verhältnis von GirT zu Analyt sollte optimiert werden, oft ist ein großer Überschuss (z.B. 100:1) vorteilhaft.[2]
-
Verschließen Sie das Vial und erhitzen Sie es für 2 Stunden bei 60°C. Die Reaktionszeit und -temperatur können zur Optimierung der Ausbeute angepasst werden.[4]
-
Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen.
-
Verdünnen Sie die Probe vor der LC-MS/MS-Analyse mit der mobilen Anfangsphase.
-
LC-MS/MS Parameter (typisch):
-
Säule: C18-Säule (z.B. 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Ameisensäure in Wasser
-
Mobile Phase B: 0.1% Ameisensäure in Acetonitril
-
Gradient: Linearer Gradient, angepasst an die Retention des Derivats
-
Flussrate: 0.3 mL/min
-
Säulentemperatur: 40°C
-
Ionisation: Elektrospray-Ionisation (ESI), positiver Modus
-
Analysemodus: Multiple Reaction Monitoring (MRM) zur Quantifizierung der spezifischen Übergänge des derivatisierten Analyten.
Visualisierungen
Die folgenden Diagramme illustrieren die chemischen Reaktionswege und die experimentellen Arbeitsabläufe.
Abbildung 1: Reaktionsweg für die zweistufige Derivatisierung für die GC-MS-Analyse.
Abbildung 2: Experimenteller Arbeitsablauf für die Girard-Reagenz-T-Derivatisierung.
Abbildung 3: Chemischer Reaktionsweg der Derivatisierung mit Girard-Reagenz T.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-Oxoheptanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxoheptanoic acid is a medium-chain keto fatty acid. While its precise biological roles are still under investigation, there is growing interest in its potential involvement in various physiological and pathological processes. Some sources suggest it may be formed from the oxidation of cholesterol and could play a role in regulating gene expression and contributing to oxidative stress.[1] The quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its metabolism, and potential as a biomarker.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
Due to the limited availability of published quantitative data for this compound in biological matrices, the following table summarizes representative performance characteristics for a validated LC-MS/MS method suitable for the quantification of small acidic molecules in plasma. These values should be considered as a general guideline, and method validation is required for specific applications.
| Parameter | Representative Value |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500-1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | <15% |
| Recovery | 85-115% |
| Matrix Effect | Minimal |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from human plasma using protein precipitation followed by LC-MS/MS analysis.
Materials and Reagents:
-
This compound analytical standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in pooled human plasma.
-
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, standard, or QC.
-
Add 200 µL of cold acetonitrile containing the internal standard (e.g., this compound-d4 at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube or HPLC vial.
-
Evaporate the solvent under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the samples by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.
Protocol 2: Quantification of this compound in Urine by GC-MS
This protocol involves the extraction and derivatization of this compound from urine prior to GC-MS analysis. Derivatization is necessary to increase the volatility of the analyte.
Materials and Reagents:
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Urine samples
-
Ethyl acetate
-
Hydroxylamine hydrochloride
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Sample Preparation and Extraction:
-
Thaw urine samples.
-
To 1 mL of urine, add the internal standard.
-
Adjust the pH to <2 with hydrochloric acid.
-
Extract the sample twice with 3 mL of ethyl acetate by vortexing for 2 minutes.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Transfer the dried extract to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Oximation (for the keto group):
-
Add 50 µL of a 2% solution of hydroxylamine hydrochloride in pyridine to the dried extract.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
-
Silylation (for the carboxylic acid group):
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat at 60°C for 45 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
-
GC-MS Analysis:
-
Gas Chromatography (GC) Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of this compound using a calibration curve prepared with derivatized standards, based on the peak area ratios of the analyte to the internal standard.
Visualizations
References
Application Note: Experimental Protocol for the Esterification of 7-oxoheptanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-oxoheptanoic acid and its ester derivatives are valuable intermediates in organic synthesis, notably in the preparation of prostanoids and other biologically active molecules.[1][2] The conversion of the terminal carboxylic acid to an ester is a critical step for modifying solubility, protecting the acid functionality, or preparing for subsequent reactions. The most common and direct method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] This equilibrium-driven process is typically pushed toward the product by using a large excess of the alcohol, which often serves as the reaction solvent.[4][6] This document provides a detailed protocol for the synthesis of methyl 7-oxoheptanoate via Fischer esterification.
Experimental Protocol: Synthesis of Methyl 7-oxoheptanoate
This protocol details the acid-catalyzed esterification of this compound with methanol to yield methyl 7-oxoheptanoate.
Materials and Reagents
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Boiling chips
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) apparatus
Procedure
1. Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to serve as both the reactant and solvent (e.g., a 0.2-0.5 M solution).
-
Cool the mixture in an ice bath.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops for a small-scale reaction, or ~0.05 eq).
-
Add a few boiling chips to the flask.
2. Reaction
-
Attach a reflux condenser to the flask and ensure water is flowing through the condenser jacket.
-
Heat the reaction mixture to a gentle reflux using a heating mantle.[6][7]
-
Stir the reaction for 2-4 hours. The reaction progress should be monitored by TLC until the starting carboxylic acid is consumed.
3. Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[7][8]
-
Dissolve the resulting residue in dichloromethane or ethyl acetate (e.g., 50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 7-oxoheptanoate as an oil.
4. Purification
-
For higher purity, the crude product can be purified by vacuum distillation.[9]
Data Presentation
Table 1: Comparison of Esterification Conditions
This table summarizes typical conditions and reported yields for acid-catalyzed esterification reactions relevant to this protocol.
| Substrate | Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ (cat.) | Methanol | - | 90 | [7] |
| Hydroxy Acid | Ethanol | H₂SO₄ (cat.) | Ethanol | 2 | 95 | [7] |
| Pimelic Acid | Ethanol | H₂SO₄ (cat.) | Ethanol | 4-6 | - | [8] |
Table 2: Physicochemical and Spectroscopic Data for Methyl 7-oxoheptanoate
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [10][11] |
| Molecular Weight | 158.19 g/mol | [10] |
| Appearance | Oil | [7] |
| Boiling Point | 65–80 °C at 0.1 mmHg | [9] |
| Density | 0.98 g/cm³ | [12] |
| Refractive Index (n²⁰D) | 1.4388 | [9] |
| ¹H NMR (CDCl₃) | δ 9.76 (t, 1H), 3.67 (s, 3H), 2.44 (t, 2H), 2.31 (t, 2H), 1.70-1.55 (m, 4H), 1.42-1.30 (m, 2H) | [13] |
| ¹³C NMR (Computed) | δ 202.4, 173.9, 51.5, 43.7, 33.8, 28.7, 24.4, 21.8 | [11] |
Visualizations
Diagram 1: Signaling Pathway of Fischer Esterification
The following diagram illustrates the chemical transformation and the key steps in the Fischer esterification mechanism.
Caption: Mechanism of the acid-catalyzed Fischer Esterification.
Diagram 2: Experimental Workflow
This diagram outlines the complete experimental procedure from reaction setup to the final purified product.
References
- 1. A Simple Synthesis of Methyl 7-Oxoheptanoate | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. cerritos.edu [cerritos.edu]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Methyl 7-oxoheptanoate | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Cas 35376-00-2,methyl 7-oxoheptanoate | lookchem [lookchem.com]
- 13. methyl 7-oxoheptanoate(35376-00-2) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting low yield in 7-oxoheptanoic acid synthesis
Welcome to the technical support center for the synthesis of 7-oxoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Consistently Low Yield of this compound
Low yields can be attributed to several factors, from incomplete reactions to product degradation. Below is a systematic guide to identifying and addressing the root cause.
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | - Verify Oxidant Activity: Ensure the oxidizing agent (e.g., potassium permanganate, nitric acid) is not old or decomposed. Use a fresh batch if necessary. - Optimize Reaction Time and Temperature: The oxidation of cyclic ketones can be slow. Gradually increase the reaction time and/or temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be cautious, as excessively high temperatures can lead to side reactions. - Ensure Proper Stoichiometry: A slight excess of the oxidizing agent may be required to drive the reaction to completion. |
| Side Reactions | - Formation of Dicarboxylic Acids: Over-oxidation can lead to the cleavage of the carbon chain, resulting in the formation of dicarboxylic acids like pimelic acid or adipic acid. Use milder reaction conditions or a more selective oxidizing agent. - Baeyer-Villiger Oxidation: If using peroxy acids, the Baeyer-Villiger reaction can occur, leading to the formation of a lactone instead of the desired keto acid. Consider using a different class of oxidant if this is a significant issue. |
| Product Degradation | - Work-up Conditions: this compound can be sensitive to harsh acidic or basic conditions during work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. - Purification Issues: The product may be lost during purification. Optimize the extraction and chromatography conditions to minimize loss. |
| Starting Material Purity | - Purity of Cycloheptanone: Impurities in the starting cycloheptanone can interfere with the reaction. Purify the starting material by distillation if necessary. |
Issue 2: Presence of Multiple Impurities in the Final Product
The appearance of multiple spots on a TLC plate or several peaks in a GC trace indicates the presence of impurities.
| Potential Impurity | Identification and Minimization |
| Unreacted Starting Material | - Identification: Compare the TLC or GC of the product mixture with a standard of the starting material. - Minimization: Increase the reaction time, temperature, or the amount of oxidizing agent. |
| Pimelic Acid | - Identification: This dicarboxylic acid will have a different polarity than the keto acid and can often be identified by its distinct spot on a TLC plate. - Minimization: Use milder oxidation conditions to avoid over-oxidation. |
| Adipic Acid and other shorter-chain dicarboxylic acids | - Identification: These are common byproducts of over-oxidation. - Minimization: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. |
| Lactone from Baeyer-Villiger side reaction | - Identification: The lactone will have a different polarity and can be identified by spectroscopic methods (e.g., IR spectroscopy will show a characteristic ester carbonyl stretch). - Minimization: Avoid the use of peroxy-based oxidizing agents if this is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the oxidation of cycloheptanone or the oxidative cleavage of cycloheptene. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the synthetic route and the reaction conditions. While specific yields for this compound are not widely reported, related syntheses, such as the formation of pimelic acid from cyclohexanone, can achieve yields in the range of 65-73%. A two-step synthesis of methyl 7-oxoheptanoate from cycloheptanone has been reported with an overall yield of 42%.
Q3: How can I effectively purify this compound?
A3: Purification is typically achieved through a combination of extraction and chromatography. After the reaction, a standard work-up involves quenching the reaction, followed by extraction of the product into an organic solvent. The organic layers are then washed to remove inorganic salts and byproducts. Final purification can be achieved by column chromatography on silica gel.
Q4: What are the key safety precautions to take during this synthesis?
A4: The oxidation reactions involved in the synthesis of this compound can be highly exothermic and should be conducted with caution. Always use a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with strong oxidizing agents, be mindful of their potential to react violently with organic materials.
Data Presentation
The following table summarizes expected yields for the synthesis of this compound and a closely related dicarboxylic acid, pimelic acid.
| Product | Starting Material | Method | Reported Yield |
| Methyl 7-oxoheptanoate | Cycloheptanone | Two-step synthesis | 42% (overall) |
| Pimelic Acid | Cyclohexanone | Oxidation | 65-73% |
Experimental Protocols
Protocol 1: Synthesis of Pimelic Acid from Cyclohexanone (A model for this compound synthesis)
This protocol details the synthesis of pimelic acid, a dicarboxylic acid, from cyclohexanone. The principles of this oxidative cleavage are directly applicable to the synthesis of this compound from cycloheptanone.
Materials:
-
Ethyl 2-ketohexahydrobenzoate
-
Sodium hydroxide
-
Anhydrous methyl alcohol
-
Concentrated hydrochloric acid
-
Activated carbon (Darco)
Procedure:
-
In a 2-liter three-necked flask equipped with a dropping funnel, reflux condenser, and a stirrer, place 100 g (2.5 moles) of sodium hydroxide and 300 cc of anhydrous methyl alcohol.
-
Heat the stirred mixture for one hour in an oil bath at 120°C to dissolve most of the sodium hydroxide.
-
Continue stirring and heating while adding 100 g (0.59 mole) of ethyl 2-ketohexahydrobenzoate over two hours.
-
Heat the resulting mixture for an additional hour with the bath temperature at 120°C.
-
Dilute the mixture with 600 cc of water and arrange the condenser for distillation.
-
Remove the methyl alcohol by distillation until the temperature of the boiling solution reaches 98–100°C.
-
Vigorously stir the residual aqueous solution and carefully add 210 cc of concentrated hydrochloric acid drop by drop.
-
Treat the hot acid solution with 2–4 g of activated carbon and filter through a heated Büchner funnel.
-
Cool the filtrate in an ice bath.
-
Collect the pimelic acid on a Büchner funnel and recrystallize from boiling water (100 cc for every 45 g of acid).
-
After air-drying, the pimelic acid should have a melting point of 103.5–104°C and a yield of 65–73 g.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Optimizing HPLC mobile phase for better separation of 7-oxoheptanoic acid
Technical Support Center: Optimizing HPLC for 7-oxoheptanoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of this compound using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A robust starting point for analyzing this compound, a moderately polar carboxylic acid, is a reversed-phase (RP) HPLC method.[1] An exemplary method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, acidified to suppress the ionization of the carboxylic acid group.[1][2] This ensures better retention and peak shape.
Q2: Why is my peak for this compound showing tailing?
A2: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[3][4] The primary cause is often secondary interactions between the ionized carboxylate group and active residual silanol groups on the silica-based stationary phase.[3][4] If the mobile phase pH is not sufficiently low, a portion of the analyte will be in its anionic form, leading to these undesirable interactions.[3] Other potential causes include column contamination, column overload, or excessive dead volume in the HPLC system.[3][5]
Q3: How can I eliminate peak tailing for this compound?
A3: The most effective way to eliminate peak tailing is to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. For a carboxylic acid, this ensures it is in its neutral, non-ionized form. Adding a small concentration of an acid like formic acid (0.1%) or phosphoric acid to the aqueous portion of the mobile phase is a standard practice.[1][6] If pH adjustment doesn't resolve the issue, consider using a highly deactivated, end-capped column, flushing the column to remove contaminants, or reducing the sample concentration.[3][4]
Q4: My this compound peak is eluting too quickly (low retention). How can I increase its retention time?
A4: To increase the retention of a moderately polar compound on a reversed-phase column, you need to decrease the overall polarity of the mobile phase. This is achieved by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol).[7] A 10% decrease in the organic modifier can be expected to increase the retention time by a factor of two to three.[7]
Q5: I am observing peak fronting for this compound. What could be the cause?
A5: Peak fronting can be caused by several factors, including column overload (injecting too high a concentration or volume), or a mismatch between the sample solvent and the mobile phase.[8][9][10] If the sample is dissolved in a solvent that is significantly stronger (less polar) than the mobile phase, it can lead to distorted, fronting peaks.[4] Always try to dissolve your sample in the initial mobile phase composition. Physical degradation of the column packing at the inlet can also be a cause.[10]
Q6: Should I use acetonitrile or methanol as the organic modifier?
A6: Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC. Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol.[11] The choice between them can influence the separation of this compound from any impurities. It is often beneficial to screen both solvents during method development to determine which provides the optimal separation.
Q7: Is a gradient or isocratic elution better for my analysis?
A7: The choice between gradient and isocratic elution depends on the complexity of your sample. If you are analyzing a relatively pure sample of this compound, an isocratic method (constant mobile phase composition) is simpler and more robust. If your sample contains impurities with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely be necessary to achieve adequate separation of all components within a reasonable analysis time. A common approach is to start with a screening gradient to understand the sample complexity.[7]
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the HPLC analysis of this compound.
Guide 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Probable Cause | Recommended Solution |
| Peak Tailing | 1. Inappropriate Mobile Phase pH: The pH is too high, causing ionization of the carboxylic acid and secondary interactions with the stationary phase.[3][12] | 1. Acidify the Mobile Phase: Add 0.1% formic acid or phosphoric acid to the aqueous component of the mobile phase to ensure the pH is well below the pKa of this compound.[1] |
| 2. Column Contamination: Strongly retained compounds have accumulated on the column, creating active sites.[3] | 2. Flush the Column: Flush the column with a strong solvent (e.g., high percentage of acetonitrile or isopropanol).[3] Consider using a guard column to protect the analytical column.[5] | |
| 3. Column Overload: The injected sample mass is too high, saturating the stationary phase.[3][4] | 3. Reduce Sample Load: Dilute the sample or decrease the injection volume. | |
| Peak Fronting | 1. Sample Solvent Mismatch: The sample is dissolved in a solvent stronger than the mobile phase.[4] | 1. Match Sample Solvent: Dissolve the sample in the mobile phase. If not possible, use a weaker solvent. |
| 2. Column Overload: High concentration or large injection volume.[9][10] | 2. Reduce Sample Load: Dilute the sample or decrease the injection volume.[10] | |
| 3. Column Degradation: A void or channel has formed at the column inlet.[5][10] | 3. Replace Column: If other solutions fail, the column may be damaged and require replacement.[8] |
Guide 2: Suboptimal Retention and Resolution
| Symptom | Probable Cause | Recommended Solution |
| Low Retention Time | 1. Mobile Phase Too Strong: The percentage of organic solvent (acetonitrile/methanol) is too high.[7] | 1. Decrease Organic Content: Reduce the percentage of the organic modifier in the mobile phase. Start with a 5-10% reduction. |
| 2. Incorrect Column: The stationary phase is not providing sufficient hydrophobic interaction. | 2. Evaluate Column Choice: Ensure a standard C18 or similar reversed-phase column is being used. For highly polar compounds, a column designed for aqueous mobile phases may be needed.[9] | |
| Poor Resolution | 1. Suboptimal Mobile Phase Composition: The selectivity of the current mobile phase is insufficient to separate this compound from impurities. | 1. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa to alter selectivity.[6] |
| 2. Insufficient Efficiency: Peak broadening is preventing baseline separation. | 2. Optimize Flow Rate: Lower the flow rate to increase column efficiency. | |
| 3. Inappropriate pH: The mobile phase pH may be causing co-elution with other ionizable impurities. | 3. Fine-tune pH: Adjust the concentration of the acid modifier to subtly change the retention of ionizable compounds. |
Experimental Protocols & Methodologies
Protocol 1: Starting Reversed-Phase HPLC Method
This protocol describes a general-purpose starting method for the analysis of this compound.
-
HPLC System: Any standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.[2][6]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Elution Mode: Isocratic or Gradient.
-
For Isocratic: Start with a mix like 70% A / 30% B. Adjust the ratio to achieve a retention factor (k') between 2 and 10.[7]
-
For Gradient: Start with a linear gradient from 10% B to 90% B over 15 minutes to screen for impurities.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV at 210 nm (for the carboxyl group) or a more specific wavelength if impurities have different absorbance maxima.
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition.
Visualizations
Workflow for Mobile Phase Optimization
The following diagram illustrates a logical workflow for systematically optimizing the HPLC mobile phase to improve the separation of this compound.
Caption: A workflow diagram for optimizing HPLC mobile phase parameters.
Troubleshooting Logic for Peak Tailing
This diagram outlines the decision-making process for troubleshooting peak tailing, a common issue when analyzing carboxylic acids.
Caption: A troubleshooting decision tree for resolving HPLC peak tailing.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. scribd.com [scribd.com]
- 12. gmpinsiders.com [gmpinsiders.com]
Overcoming poor solubility of 7-oxoheptanoic acid in aqueous buffers
Welcome to the technical support center for 7-oxoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the poor solubility of this medium-chain keto-fatty acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a medium-chain fatty acid characterized by a seven-carbon chain with a ketone group at the 7th position and a terminal carboxylic acid.[1] Its hydrocarbon chain contributes to its hydrophobic nature, leading to limited solubility in aqueous solutions, which can pose challenges for its use in various biological experiments.
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | [1] |
| Predicted pKa | ~4-5 | |
| Predicted LogP | 0.4 | [1] |
Q3: How does pH affect the solubility of this compound in aqueous buffers?
The solubility of this compound is highly dependent on pH. As a carboxylic acid, it exists in a protonated (less soluble) form at acidic pH (below its pKa) and a deprotonated, more soluble carboxylate salt form at neutral to alkaline pH (above its pKa).[2][3] Therefore, increasing the pH of the aqueous buffer is a primary strategy to enhance its solubility. For instance, a structurally similar compound, 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid, is practically insoluble in water at pH 5.0 (<0.1 mg/mL) but its solubility increases in PBS at pH 7.4 (~0.5 mg/mL).[2]
Q4: What are the recommended solvents for preparing stock solutions of this compound?
For preparing high-concentration stock solutions, it is recommended to use water-miscible organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and methanol are effective choices for dissolving this compound and similar poorly soluble compounds.[2][4]
Q5: Can I use co-solvents to improve the solubility of this compound in my aqueous working solution?
Yes, using a small percentage of a co-solvent like DMSO or ethanol in the final aqueous buffer can help maintain the solubility of this compound, especially at higher concentrations.[2] However, it is critical to keep the final concentration of the organic solvent low (typically ≤ 0.5% for DMSO in cell culture) to avoid cytotoxicity.[5][6] Always include a vehicle control (buffer with the same concentration of co-solvent) in your experiments to account for any effects of the solvent itself.[4]
Q6: Are there other methods to improve the solubility of this compound?
Besides pH adjustment and co-solvents, the use of non-ionic surfactants can aid in the solubilization of fatty acids.[7] These surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[8]
Troubleshooting Guides
Issue: My this compound is precipitating out of my aqueous buffer.
This is a common issue due to the limited aqueous solubility of this compound. Here are several troubleshooting steps you can take:
-
Increase the pH: Ensure the pH of your buffer is at least 1.5 to 2 units above the pKa of this compound (i.e., pH > 6.5-7.0). A buffer with a pH of 7.4 to 8.0 is often a good starting point.[2]
-
Use a Co-solvent: If your experimental design allows, consider preparing your working solution with a small amount of a water-miscible organic solvent like DMSO or ethanol. It is crucial to determine the tolerance of your specific assay or cell line to the chosen co-solvent.[2]
-
Prepare Fresh Solutions: Prepare your working solutions immediately before use to minimize the chance of precipitation over time.
-
Lower the Concentration: If possible, reduce the working concentration of this compound to a level below its solubility limit in your specific buffer.
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help dissolve the compound.[4] However, ensure that the compound is stable at that temperature for the duration of your experiment.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out 14.42 mg of this compound.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution if necessary.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 mM Working Solution in PBS (pH 7.4)
This protocol outlines the preparation of a working solution of this compound in a common aqueous buffer, Phosphate-Buffered Saline (PBS).
Materials:
-
100 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes
Procedure:
-
Dilution: Add 10 µL of the 100 mM this compound stock solution in DMSO to 990 µL of sterile PBS (pH 7.4).
-
Mixing: Vortex the solution gently to ensure it is thoroughly mixed.
-
Final Concentration: This will result in a 1 mM working solution of this compound with a final DMSO concentration of 1%.
-
Note on DMSO Concentration: Be aware that a 1% DMSO concentration may be toxic to some cell lines.[5] It is recommended to perform a vehicle control experiment to assess the effect of 1% DMSO on your specific system. If cytotoxicity is a concern, further dilution in PBS is necessary to reduce the final DMSO concentration. For many cell culture experiments, the final DMSO concentration should be kept at or below 0.5%.[6]
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Caption: A general experimental workflow for preparing this compound solutions.
References
- 1. This compound | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs: Solubilization of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 7-oxoheptanoic acid in solution during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 7-oxoheptanoic acid in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by three main factors: pH, exposure to oxidizing agents, and light exposure.[1] As a molecule containing both a ketone and a carboxylic acid functional group, it is susceptible to hydrolysis (especially at extreme pH), oxidation, and photodegradation.[1] Adsorption to container surfaces, particularly plastics, can also lead to a decrease in the concentration of the compound in solution.[1]
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: For stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. In these solvents, this compound exhibits good solubility and stability, especially when stored at low temperatures (-20°C or -80°C). For aqueous buffers, the solubility can be limited. To enhance aqueous solubility, it is advisable to adjust the pH to slightly alkaline conditions (pH > 7.5) to form the more soluble carboxylate salt. However, for long-term storage, aqueous solutions are not ideal due to the risk of hydrolysis.
Q3: How does the pH of the solution affect the stability of this compound?
A3: The pH of an aqueous solution is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 4): In acidic solutions, the compound exists predominantly in its less soluble carboxylic acid form. While generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can catalyze hydrolysis.
-
Neutral to Slightly Alkaline Conditions (pH 7-8): In this range, the more soluble carboxylate form is prevalent. This pH range is generally suitable for short-term experimental use.
-
Strongly Alkaline Conditions (pH > 10): While solubility is high in strongly alkaline solutions, these conditions can promote base-catalyzed degradation reactions.[1]
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing ketone functionalities can be susceptible to photodegradation.[1] Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation of the molecule. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping the containers in aluminum foil.[1]
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Precipitate forms in the aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Low aqueous solubility | 1. Adjust pH: Increase the pH of the buffer to a range of 7.5-8.0 to ensure the compound is in its more soluble carboxylate salt form.[1] 2. Use a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with the experiment. 3. Prepare fresh solutions: Make the working solution immediately before use to minimize the time for potential precipitation. |
| Formation of a less soluble degradation product | 1. Investigate degradation: If pH and solvent adjustments do not resolve the issue, the precipitate may be a degradation product. Analyze the precipitate and the supernatant to identify any degradation products. 2. Optimize storage and handling: Review the storage conditions (temperature, light exposure) and handling procedures to minimize degradation. |
Issue 2: Inconsistent experimental results or loss of compound activity over time.
| Potential Cause | Troubleshooting Steps |
| Chemical degradation | 1. Perform a stability study: Conduct a forced degradation study (see Experimental Protocols section) to identify the specific degradation pathways affecting the compound under your experimental conditions (e.g., hydrolysis, oxidation, photodegradation).[1] 2. Control environmental factors: Protect the solution from light, store it at a low temperature, and consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] 3. Prepare fresh solutions: For sensitive experiments, always use freshly prepared solutions of this compound. |
| Adsorption to container surfaces | 1. Use appropriate containers: Switch from plastic to glass or low-binding plastic containers to minimize adsorption.[1] 2. Pre-treat containers: In some cases, pre-rinsing the container with a solution of the compound can help to saturate the binding sites. |
Data Presentation
The following table presents illustrative data from a forced degradation study on a compound structurally similar to this compound (7-(3-Chlorophenyl)-7-oxoheptanoic acid). This data demonstrates the potential degradation under various stress conditions and is intended to serve as a guide for designing stability studies.
Table 1: Illustrative Forced Degradation Data
| Stress Condition (24h) | % Degradation | Number of Degradation Products | Observations |
| 0.1 M HCl at 60°C | 8% | 2 | Slight decrease in the parent compound peak. |
| 0.1 M NaOH at 60°C | 15% | 3 | A significant decrease in the parent compound peak. |
| 1% H₂O₂ at room temperature | 25% | Multiple | The solution turned slightly yellow. |
| Heat (80°C) | 5% | 1 | Minor degradation observed. |
| Light (ICH Q1B conditions) | 18% | 3 | Noticeable degradation, highlighting the need for light protection. |
This data is illustrative and based on a structurally similar compound. Actual results for this compound may vary.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation for Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 1% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil.
-
-
Stress Conditions:
-
Sample Analysis: At various time points (e.g., 0, 4, 8, 12, and 24 hours), take aliquots of each sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable.[2]
-
Mobile Phase: A gradient of water with a small percentage of formic or phosphoric acid (for better peak shape) and acetonitrile.[2][3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Illustrative):
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (this may need to be determined experimentally, but a starting point could be around 210 nm for the carboxylic acid chromophore).
-
Injection Volume: 10-20 µL.
Mandatory Visualization
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Purification of Crude 7-Oxoheptanoic Acid by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 7-oxoheptanoic acid using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of moderately polar, acidic compounds like this compound is silica gel (SiO₂).[1][2][3] Silica gel is slightly acidic, which can sometimes lead to interactions with carboxylic acids, but it is generally effective for this type of separation.[1][4]
Q2: How do I choose an appropriate mobile phase (eluent) for the purification?
A2: The choice of mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A common starting point for separating moderately polar compounds like this compound is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[5][6] The polarity of the eluent is gradually increased to facilitate the elution of the compound.
Q3: My this compound is streaking or tailing on the TLC plate and the column. How can I fix this?
A3: Streaking or tailing of carboxylic acids on silica gel is a frequent issue caused by the interaction between the acidic proton of the carboxyl group and the silica stationary phase.[4][7] To resolve this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[4][8][9] This ensures the compound remains in its protonated, less polar form, leading to sharper bands and better separation.[8]
Q4: I am experiencing low recovery of my compound from the column. What are the possible causes?
A4: Low recovery can stem from several factors. The compound may be irreversibly adsorbed onto the silica gel, especially if it is highly polar or if the silica has not been properly deactivated.[10] Degradation of the compound on the silica gel is another possibility, as silica can be acidic.[11] It is also possible that the mobile phase is not polar enough to elute the compound from the column.[9] Performing a "methanol purge" at the end of the chromatography, where 100% methanol is flushed through the column, can help recover highly retained compounds.[9]
Q5: Should I use normal-phase or reversed-phase chromatography for this purification?
A5: For preparative scale purification of a crude reaction mixture, normal-phase chromatography with silica gel is most common and cost-effective.[1][3] Reversed-phase chromatography, often used in HPLC analysis with a C18 stationary phase, is also an option, particularly for analytical purity assessment or semi-preparative separations.[5][12] In reversed-phase, a polar mobile phase (like water/acetonitrile) is used to elute compounds from a non-polar stationary phase.[3]
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (flash grade, e.g., 40-63 µm)
-
Solvents: Hexanes, Ethyl Acetate, Acetic Acid (glacial)
-
Glass chromatography column with a stopcock
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection:
-
Develop a solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf (retention factor) of approximately 0.3-0.4 for this compound.
-
Add 0.5-1% acetic acid to the chosen solvent system to prevent tailing. A typical mobile phase might be 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid.
-
-
Column Packing (Wet-Packing Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.[13] Add a thin layer of sand.
-
Clamp the column vertically and close the stopcock.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[5]
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the level is just above the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent, add silica gel, and evaporate the solvent to get a dry, free-flowing powder.[5]
-
Carefully add the sample to the top of the silica gel bed.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or air line) to achieve a steady flow rate (flash chromatography).
-
Begin collecting fractions in an array of test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, move from a 70:30 to a 50:50 hexanes:ethyl acetate ratio (always including the 1% acetic acid).
-
-
Fraction Analysis:
-
Monitor the elution by spotting aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in the mobile phase used for the column.
-
Visualize the spots under a UV lamp or by using a stain (e.g., potassium permanganate).
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Typical Parameters for Column Chromatography of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Dimensions | Dependent on sample size (e.g., 20-50 times the sample weight for silica)[1] |
| Mobile Phase | Hexanes:Ethyl Acetate with 0.5-1% Acetic Acid |
| Gradient Profile | Isocratic or gradient elution (e.g., starting with 20-30% Ethyl Acetate and increasing) |
| Target Rf | ~0.3 - 0.4 |
| Detection Method | TLC with UV visualization or chemical staining (e.g., permanganate) |
Table 2: Solvent Polarity Index
| Solvent | Polarity Index | Role in Chromatography |
| Hexanes | 0.1 | Non-polar mobile phase component |
| Diethyl Ether | 2.8 | Polar mobile phase component |
| Ethyl Acetate | 4.4 | Polar mobile phase component |
| Acetonitrile | 5.8 | Used in reversed-phase HPLC[12] |
| Methanol | 6.6 | Highly polar; used for column flushing |
| Water | 10.2 | Used in reversed-phase HPLC[12] |
| Acetic Acid | 6.2 | Mobile phase additive to suppress ionization[4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | 1. Mobile phase is not polar enough.[9]2. Compound has irreversibly adsorbed to or degraded on the silica gel.[10][11] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).2. If the product is still on the column after significantly increasing polarity, perform a "methanol purge" by flushing the column with 100% methanol.[9]3. Test the stability of your compound on silica using a 2D TLC experiment.[11] |
| Poor separation of product and impurities | 1. Inappropriate mobile phase polarity.2. Column was poorly packed (channeling).3. Column was overloaded with crude material.[7] | 1. Re-optimize the mobile phase using TLC to achieve better separation between the spots.2. Ensure the column is packed uniformly without air bubbles.[5]3. Use an appropriate ratio of silica gel to crude product (typically 20-50:1 by weight).[1] |
| Streaking/Tailing of the product band | 1. Interaction of the carboxylic acid with the acidic silica gel.[4]2. The sample was not loaded in a concentrated band. | 1. Add 0.5-1% acetic or formic acid to the mobile phase to keep the compound protonated.[4][8][9]2. Dissolve the crude sample in a minimal volume of solvent before loading.[5] |
| All compounds elute together at the solvent front | 1. The mobile phase is too polar. | 1. Select a less polar mobile phase system. Test with TLC first. |
| Crystals forming in the column, blocking flow | 1. The compound is not very soluble in the mobile phase and is crystallizing out.[11] | 1. Try to find a solvent system that dissolves the compound well.[11]2. Use a wider column and load less material. |
Visualization
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. columbia.edu [columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. Chromatography [chem.rochester.edu]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. orgsyn.org [orgsyn.org]
Addressing peak tailing in the HPLC analysis of 7-oxoheptanoic acid
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 7-oxoheptanoic acid, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for acidic compounds like this compound in reverse-phase HPLC?
A1: The most frequent cause of peak tailing for acidic analytes is an inappropriate mobile phase pH.[1][2] If the mobile phase pH is close to or above the pKa of this compound, the compound will exist in a mix of its protonated (neutral) and deprotonated (anionic) forms. The anionic form is more polar and will be less retained on a C18 column, eluting earlier. This simultaneous elution of two forms of the analyte can lead to a distorted, tailing peak.[2][3] Another significant cause is secondary interactions between the analyte and exposed, acidic silanol groups on the surface of the silica-based column packing.[4][5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[2][6] For this compound, an acidic compound, the mobile phase pH should be kept at least 1.5 to 2 pH units below its pKa.[7] This ensures that the carboxylic acid group is predominantly in its protonated (non-ionized) form, making the molecule less polar and more likely to interact consistently with the C18 stationary phase. This results in a sharper, more symmetrical peak.[3] When the pH is not adequately controlled, a mixture of ionized and unionized species can exist, leading to peak distortion.[2]
Q3: Can the choice of HPLC column influence peak tailing for this compound?
A3: Yes, the column choice is very important. Peak tailing can be exacerbated by columns with a high number of accessible, unreacted silanol groups.[4][8] Modern, high-purity silica columns that are well end-capped are recommended. End-capping chemically derivatizes most of the residual silanol groups, minimizing their potential for secondary interactions with acidic analytes.[5][9] Using a column specifically designed for polar analytes or one with a novel bonding technology can also improve peak shape.
Q4: What role does the organic modifier in the mobile phase play in controlling peak shape?
A4: The choice and concentration of the organic modifier (commonly acetonitrile or methanol) primarily affect retention time, but can also influence peak shape.[9] Acetonitrile is often preferred as it typically provides better peak shapes and lower viscosity. The concentration of the organic modifier should be optimized to achieve an appropriate retention factor (k'). If the elution strength is too weak, the analyte may spend more time on the column, increasing the opportunity for secondary interactions that lead to tailing.[1]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Problem: Asymmetrical peak shape with a pronounced tailing factor for this compound.
Below is a troubleshooting workflow to identify and remedy the cause of peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Step 1: Verify and Optimize Mobile Phase pH
The most crucial step for an acidic analyte is to ensure proper mobile phase pH.
-
Issue: The mobile phase pH is not sufficiently acidic, leading to partial ionization of this compound.[2][10]
-
Solution: Incorporate an acidic modifier into the mobile phase. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components.[11][12] This will lower the pH and suppress the ionization of the carboxylic acid group.
Step 2: Evaluate the HPLC Column Condition
The column is a primary source of peak shape problems.
-
Issue: The column may be degraded, contaminated with strongly retained compounds, or have a void at the inlet.[1] Over time, the stationary phase can degrade, exposing more active silanol sites.[13]
-
Solution:
-
Flush the column: Use a strong solvent to wash the column as per the manufacturer's instructions.
-
Replace the column: If flushing does not improve the peak shape, the column may be at the end of its life and should be replaced.[1] Consider using a column with modern end-capping technology.
-
Step 3: Check for Column Overload
Injecting too much sample can lead to peak distortion.
-
Issue: The concentration of this compound in the sample is too high, saturating the stationary phase at the point of injection.[5][13]
-
Solution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, this indicates column overload. Reduce the sample concentration or the injection volume accordingly.[5]
Step 4: Investigate Extra-Column Effects
If all peaks in your chromatogram are tailing, the issue may lie with the HPLC system itself.
-
Issue: "Dead volume" in the system, caused by excessively long or wide-diameter tubing between the injector, column, and detector, can cause peak broadening and tailing.[9] Poorly made connections can also contribute to this problem.[14]
-
Solution:
-
Minimize tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the components of your HPLC system.[9]
-
Check fittings: Ensure all fittings are correctly tightened and that there are no gaps between the tubing and the connection port.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol details how to adjust the mobile phase to suppress the ionization of this compound.
-
Prepare Mobile Phase A (Aqueous): To 1 liter of HPLC-grade water, add 1.0 mL of formic acid (final concentration 0.1%). Mix thoroughly.
-
Prepare Mobile Phase B (Organic): To 1 liter of HPLC-grade acetonitrile, add 1.0 mL of formic acid (final concentration 0.1%). Mix thoroughly.
-
Equilibrate the System: Purge the HPLC system with the new mobile phases. Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 15-20 column volumes, or until a stable baseline is achieved.
-
Analyze the Sample: Inject a standard solution of this compound and evaluate the peak shape. Compare the tailing factor to that obtained with the previous mobile phase.
Data Presentation
The following table summarizes recommended starting conditions for the HPLC analysis of this compound to minimize peak tailing.
| Parameter | Recommended Condition | Rationale |
| Column | C18, < 5 µm particle size, high-purity silica with end-capping | Minimizes secondary silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains consistent pH during gradient elution. |
| pH Range | 2.5 - 3.5 | Ensures this compound is in its protonated form. |
| Injection Volume | 5 - 10 µL | Helps prevent column overload. |
| Sample Diluent | Mobile Phase at initial conditions | Ensures compatibility and good peak shape. |
Visualization of Key Interactions
The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for acidic compounds and how pH adjustment mitigates this effect.
Caption: Chemical interactions causing peak tailing and the effect of pH optimization.
References
- 1. uhplcs.com [uhplcs.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. biotage.com [biotage.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. moravek.com [moravek.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. support.waters.com [support.waters.com]
Technical Support Center: 7-Oxoheptanoic Acid Derivatization for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing derivatization techniques for the analysis of 7-oxoheptanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound, presented in a question-and-answer format.
| Issue | Question | Answer |
| Incomplete Derivatization | I am observing a very small or no peak for my derivatized this compound. What are the possible causes and how can I troubleshoot this? | Incomplete derivatization is a common issue that can stem from several factors. A systematic approach is crucial to identify and resolve the problem.[1] Troubleshooting Steps: 1. Reagent Quality and Storage: Ensure the silylating reagents (e.g., BSTFA, MSTFA) are fresh and have been stored under anhydrous conditions to prevent hydrolysis. Opened reagents should be tightly sealed and stored in a dry environment.[1][2] The presence of moisture can significantly hinder the reaction.[2][3] 2. Reaction Conditions: The derivatization reaction is influenced by temperature, time, and reagent concentration. Optimization of these parameters is critical.[1][4] An excess of the derivatizing agent is generally recommended to drive the reaction to completion.[1][4] 3. Sample Dryness: Ensure the sample is completely dry before adding the derivatization reagents. Water in the sample will react with the silylating agent and reduce the yield of the desired derivative.[2][3] 4. Use of a Catalyst: The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS) to BSTFA or MSTFA, can increase the reactivity of the silylating agent, especially for hindered functional groups.[2][5] |
| Peak Tailing | My chromatogram shows significant peak tailing for the derivatized this compound. What could be the cause and how can I fix it? | Peak tailing is often an indication of active sites within the GC system or incomplete derivatization.[6] Troubleshooting Steps: 1. Incomplete Derivatization: As discussed above, incomplete derivatization can leave polar functional groups exposed, leading to interactions with the GC system and peak tailing. Re-optimize the derivatization conditions.[1] 2. GC System Activity: Active sites in the injector liner, column, or detector can cause peak tailing. Consider using a deactivated liner and trimming the front end of the column (e.g., 10-20 cm) to remove accumulated non-volatile residues.[1][6] 3. Injection Temperature: An inappropriate injection temperature can affect peak shape. If the temperature is too low, the derivatized analyte may not volatilize efficiently. Conversely, if it's too high, thermal degradation can occur.[1] |
| Extraneous Peaks | I am observing unexpected peaks in my chromatogram. What is their likely origin and how can I eliminate them? | Extraneous peaks can originate from the derivatization reagents, byproducts of the reaction, or contaminants in the sample or solvent. Troubleshooting Steps: 1. Reagent Byproducts: Silylating reagents can produce byproducts that may appear as peaks in the chromatogram. For instance, the byproducts of BSTFA and its byproducts are highly volatile and may not interfere with later eluting peaks.[2] 2. Solvent and Reagent Blanks: Inject a blank sample containing only the solvent and derivatization reagents to identify peaks originating from these sources. 3. Sample Matrix Effects: Components in a complex sample matrix can interfere with the reaction or introduce additional peaks. A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.[4] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is derivatization of this compound necessary for GC-MS analysis? | This compound contains both a carboxylic acid and a ketone functional group. These polar groups make the molecule non-volatile and thermally unstable, which are unsuitable characteristics for direct GC-MS analysis.[5][7] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, enabling successful chromatographic separation and detection.[5][8] |
| What is the recommended derivatization strategy for this compound? | A two-step derivatization is recommended to target both the ketone and carboxylic acid functionalities.[5] The first step is an oximation of the keto group, followed by a silylation of the carboxylic acid group.[5] This ensures optimal chromatographic performance.[5] |
| Which silylating reagent is best for the carboxylic acid group? | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst, are commonly used and effective reagents for silylating carboxylic acids.[2][5][9] MSTFA is the most volatile of the trimethylsilyl acetamides, which can be advantageous for the analysis of trace volatile compounds.[10] |
| How can I improve the efficiency of the derivatization reaction? | To improve efficiency, ensure your sample and solvents are anhydrous, use a molar excess of the derivatizing reagent, and optimize the reaction time and temperature.[1][2] For this compound, a common starting point is heating at 60-70°C for 30-60 minutes.[5][9] The use of a catalyst like TMCS can also significantly enhance the reaction rate.[2] |
| How stable are the derivatized products? | Silyl derivatives can be susceptible to hydrolysis.[4] Therefore, it is recommended to analyze the derivatized samples as soon as possible after preparation.[4] If storage is necessary, ensure the vials are tightly sealed and stored in a dry environment. |
Quantitative Data Summary
The following table summarizes expected quantitative data for the GC-MS analysis of a derivatized keto-carboxylic acid, which can be used as a benchmark for this compound analysis. These values are representative and may vary depending on the specific instrumentation and experimental conditions.[5]
| Parameter | Expected Value |
| Derivatization Efficiency | > 95% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 90 - 110% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Experimental Protocol: Two-Step Derivatization of this compound
This protocol details the oximation of the ketone group followed by silylation of the carboxylic acid group.[5]
Materials and Reagents:
-
This compound standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
-
GC vials (2 mL) with caps and septa
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like ethyl acetate to prepare a 1 mg/mL stock solution.
-
Pipette 100 µL of the stock solution into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.[5]
-
-
Step 1: Oximation
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried sample.
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Step 2: Silylation
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 45 minutes.[4]
-
Cool the vial to room temperature before GC-MS analysis.
-
Visualizations
Caption: Workflow for the two-step derivatization and GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. restek.com [restek.com]
- 10. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
Managing emulsion formation during the work-up of 7-oxoheptanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing emulsion formation during the work-up of 7-oxoheptanoic acid synthesis.
Troubleshooting Guide: Emulsion Management
This guide addresses the common and often persistent issue of emulsion formation during the aqueous work-up of this compound synthesis, particularly following oxidative cleavage reactions like ozonolysis or permanganate oxidation.
Q1: I have a thick, stable emulsion between my organic and aqueous layers after quenching the oxidation reaction. What is the quickest way to break it?
A1: The most effective initial step is often to increase the ionic strength of the aqueous phase. This is typically achieved by adding a saturated solution of sodium chloride (brine). The salt increases the polarity of the aqueous layer, forcing the organic components out of solution and helping to coalesce the dispersed droplets.
Q2: I've added brine, but the emulsion persists. What should I try next?
A2: If salting out is ineffective, the next step is to alter the physical properties of the mixture. Filtration through a pad of Celite® (diatomaceous earth) is a highly effective method for breaking stubborn emulsions, especially those stabilized by fine particulate matter, such as manganese dioxide (a common byproduct of permanganate oxidations).[1] The Celite provides a porous medium that disrupts the emulsion structure.
Q3: My emulsion is still present even after attempting filtration. Are there other chemical or physical methods I can use?
A3: Yes, several other techniques can be employed, either individually or in combination:
-
Solvent Addition: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase, which may disrupt the emulsion.[2] For instance, if you are using a non-polar solvent, adding a more polar one like ethyl acetate might be effective.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the phases. This is particularly effective for finely dispersed emulsions.
-
pH Adjustment: Since this compound is a carboxylic acid, its solubility is pH-dependent. Ensure the pH of the aqueous layer is appropriate for the extraction step. For extracting the carboxylate into the aqueous phase, a basic pH (>8) is required. To recover the carboxylic acid in the organic layer, the aqueous phase should be acidified to a pH < 2. Incorrect pH can sometimes contribute to emulsion stability.
-
Gentle Heating: Carefully warming the mixture can sometimes reduce the viscosity and help break the emulsion. However, this should be done with caution to avoid decomposition of the product.
-
Allowing it to Stand: If time permits, simply letting the separatory funnel sit undisturbed for an extended period can sometimes lead to phase separation.
Q4: I am using dichloromethane (DCM) for my extraction and consistently get emulsions. Is this a known issue?
A4: Yes, chlorinated solvents like dichloromethane are known to be more prone to forming emulsions, especially when extracting from a basic aqueous solution.[1][3] If this is a recurring problem, consider switching to a less emulsion-prone solvent like ethyl acetate for the extraction.
Frequently Asked Questions (FAQs)
What causes emulsions to form during the work-up of this compound synthesis?
Emulsions are stable mixtures of immiscible liquids and are often caused by the presence of surfactant-like molecules or fine solid particles that stabilize the interface between the organic and aqueous layers.[1] In the context of this compound synthesis, common causes include:
-
Amphiphilic Byproducts: The reaction may produce byproducts with both polar and non-polar characteristics that act as emulsifying agents.
-
Fine Particulates: Oxidative reactions, such as those using potassium permanganate, can generate fine precipitates (e.g., MnO₂) that stabilize emulsions.[4]
-
Vigorous Shaking: Excessive agitation of the separatory funnel can create very fine droplets that are slow to coalesce.
-
High Concentration of Solutes: A high concentration of the product or other dissolved species can increase the viscosity of a phase, hindering separation.
How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient surface area for extraction with minimal energy input that can lead to emulsion formation.[2]
Will adding salt to break the emulsion affect my final product?
Adding an inorganic salt like sodium chloride will increase the ionic strength of the aqueous layer. The salt will remain in the aqueous phase and should not contaminate your organic product, which is typically isolated from the organic layer.
Is there a risk of product loss when filtering through Celite®?
Celite® is primarily a filtration aid and is not intended to be a chromatographic medium. However, it can adsorb some product. To minimize loss, it is crucial to wash the Celite® pad thoroughly with the organic solvent after filtration to recover any adsorbed this compound.[5]
Experimental Protocols
Protocol 1: Ozonolysis of Cycloheptene for this compound Synthesis
This protocol provides a representative synthesis of this compound where emulsion formation during work-up is a potential issue.
-
Ozonolysis: Cool a solution of cycloheptene (1 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of acetic acid and ethyl acetate) to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Quenching: Add Jones reagent (chromic acid in sulfuric acid and acetone) dropwise to the cold solution.[6] The mixture is allowed to warm to room temperature and stirred until the oxidation is complete (indicated by a color change from orange to green).
-
Work-up:
-
Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
At this stage, an emulsion may form.
-
Combine the organic extracts and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Protocol 2: Breaking an Emulsion with Brine (Salting Out)
-
Transfer the entire contents of the separatory funnel (including the emulsion) into an Erlenmeyer flask.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution in portions (approximately 10-20% of the total volume of the emulsion) to the flask.
-
Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.
-
Allow the mixture to stand and observe for layer separation.
-
Once the layers have separated, carefully transfer the mixture back into the separatory funnel and proceed with the extraction.
Protocol 3: Breaking an Emulsion by Filtration through Celite®
-
Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent being used in the extraction.
-
Add a layer of Celite® (diatomaceous earth), typically 1-2 cm thick, over the filter paper to form a pad.[5]
-
Gently pour some of the organic solvent through the Celite® pad to settle it.
-
Carefully pour the entire emulsified mixture onto the Celite® pad.
-
Apply gentle vacuum to draw the liquid through the pad. The Celite® should break the emulsion, and a clear biphasic filtrate should be collected.[1]
-
Wash the Celite® pad with additional organic solvent to ensure all of the this compound is recovered.
-
Transfer the filtrate to a separatory funnel to separate the aqueous and organic layers.
Data Presentation
| Technique | Parameter | Recommended Value/Range | Notes |
| Salting Out | Volume of Brine | 10-20% of the total emulsion volume | Add portion-wise with gentle swirling. |
| Centrifugation | Speed | 2000-5000 x g | Higher speeds may be more effective for very fine emulsions. |
| Time | 5-15 minutes | Start with a shorter time and increase if necessary. | |
| pH Adjustment | Extraction of Carboxylate | pH > 8 | To deprotonate the carboxylic acid and move it to the aqueous layer. |
| Extraction of Carboxylic Acid | pH < 2 | To protonate the carboxylate and move it to the organic layer. | |
| Filtration | Celite® Pad Thickness | 1-2 cm | Ensure the pad is uniform and well-settled before adding the emulsion.[5] |
Visualizations
Caption: A stepwise workflow for troubleshooting emulsion formation.
Caption: Logical flow for the acid-base extraction of this compound.
References
Minimizing batch-to-batch variability in 7-oxoheptanoic acid production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability in the production of 7-oxoheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The primary synthesis routes for this compound include the ozonolysis of oleic acid, oxidation of cyclohexanone, and processing of castor oil. Each method has distinct advantages and challenges that can contribute to batch-to-batch variability.
Q2: What are the critical parameters to control during the synthesis of this compound to ensure consistency?
A2: To ensure batch-to-batch consistency, it is crucial to control several parameters, including reaction temperature, reaction time, catalyst concentration, and the purity of starting materials. Minor deviations in these factors can significantly impact the reaction's completeness and the formation of side products.[1]
Q3: How does the purity of starting materials affect the final product?
A3: Inconsistent purity of starting materials is a primary source of batch-to-batch variability. Impurities in precursors like oleic acid, cyclohexanone, or castor oil derivatives can carry through the synthesis, leading to a variable impurity profile in the final this compound product.[1]
Q4: What are the recommended analytical methods for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a recommended method for assessing the purity of this compound. A reversed-phase C18 column with a gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) and UV detection is a common setup.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential for structural confirmation and identification of impurities.
Q5: How can I improve the solubility of this compound in aqueous solutions for experiments?
A5: this compound has limited solubility in aqueous solutions. To increase its solubility, you can adjust the pH of the buffer to be slightly alkaline (e.g., pH 7.5-8.0), which will convert the carboxylic acid to its more soluble carboxylate salt form.[2] The use of a co-solvent like DMSO or ethanol (typically 1-5%) can also enhance solubility.[2]
Troubleshooting Guides
Issue 1: Inconsistent Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. If necessary, adjust the reaction time or the stoichiometry of the reactants.[1] |
| Variations in Reaction Temperature | Use a calibrated thermometer and a reliable heating/cooling system to maintain a consistent reaction temperature. Lower temperatures can sometimes favor the formation of a single product in certain reactions.[1] |
| Inefficient Work-up and Product Isolation | Standardize the work-up procedure, including the volumes of extraction solvents and wash solutions, to ensure complete and consistent product extraction.[1] |
| Degradation of the Compound | Store the final product in a cool, dark, and dry place to prevent degradation. It is also advisable to assess the stability of the compound under your specific storage conditions.[1] |
Issue 2: Low Purity of the Final Product
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | Optimize reaction conditions to drive the reaction to completion. During purification, techniques like recrystallization or column chromatography can be optimized to remove unreacted starting materials.[1] |
| Formation of Side Products | Adjust reaction parameters such as temperature and catalyst concentration to minimize the formation of byproducts. Analyze the impurity profile to understand the side reactions that are occurring.[1] |
| Ineffective Purification | Optimize the solvent system for recrystallization or the mobile phase gradient for column chromatography to achieve better separation of the desired product from impurities.[1] |
| Contamination from Solvents or Equipment | Ensure that all solvents are of high purity and that all glassware and equipment are thoroughly cleaned and dried before use to prevent contamination.[1] |
Issue 3: Inconsistent Spectroscopic Data (NMR, MS)
| Possible Cause | Troubleshooting Step |
| Presence of Residual Solvent | Dry the sample thoroughly under high vacuum. Residual solvent peaks can often be identified in the 1H NMR spectrum.[1] |
| Batch-Specific Impurity Profile | A detailed analysis of the spectroscopic data can help in identifying the structures of the impurities. This information can provide valuable insights into the side reactions that may be occurring during synthesis.[1] |
| Instrumental Variation | Regularly calibrate and maintain analytical instruments. Running a standard sample can help ensure consistent performance of the instrument.[1] |
Data Presentation
Table 1: Illustrative Reaction Conditions for this compound Synthesis via Ozonolysis of Oleic Acid
| Parameter | Condition A | Condition B | Condition C |
| Oleic Acid Concentration | 0.1 M | 0.2 M | 0.1 M |
| Ozone Flow Rate | 0.5 L/min | 0.5 L/min | 1.0 L/min |
| Reaction Temperature | -78°C | -60°C | -78°C |
| Solvent | Dichloromethane | Methanol | Dichloromethane |
| Work-up | Reductive (Zinc) | Oxidative (H₂O₂) | Reductive (Zinc) |
| Illustrative Yield | ~75% | ~85% | ~80% |
| Illustrative Purity | >95% | >90% | >95% |
Table 2: Troubleshooting Guide for Purification by Recrystallization
| Issue | Possible Cause | Recommended Solution |
| Low Recovery | Product is too soluble in the chosen solvent. | Use a less polar solvent or a solvent mixture. |
| Too much solvent was used. | Reduce the amount of solvent used for dissolution. | |
| Oiling Out | The boiling point of the solvent is too high. | Use a lower-boiling point solvent. |
| The solution is supersaturated. | Induce crystallization by scratching the flask or adding a seed crystal. | |
| Poor Purity | Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Incomplete removal of mother liquor. | Wash the crystals with a small amount of cold, fresh solvent. |
Experimental Protocols
Protocol 1: General Procedure for Ozonolysis of Oleic Acid
-
Reaction Setup : Dissolve oleic acid in a suitable solvent (e.g., dichloromethane or methanol) in a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a trap.
-
Ozonolysis : Cool the solution to the desired temperature (typically -78°C). Pass a stream of ozone through the solution until the reaction is complete, which can be indicated by a color change or TLC analysis.
-
Work-up :
-
Reductive Work-up : Add a reducing agent (e.g., zinc dust or dimethyl sulfide) to the reaction mixture to decompose the ozonide and form the aldehyde, which can then be oxidized to the carboxylic acid in a separate step.
-
Oxidative Work-up : Add an oxidizing agent (e.g., hydrogen peroxide) to directly convert the ozonide to the carboxylic acid.
-
-
Purification : After work-up, the crude this compound is purified by extraction, followed by column chromatography or recrystallization.
Protocol 2: General Procedure for Purification by Column Chromatography
-
Column Packing : Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution : Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection : Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
References
Stability testing of 7-oxoheptanoic acid under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 7-oxoheptanoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound, a γ-keto acid, is relatively stable in solution compared to β-keto acids, which are susceptible to decarboxylation. However, its long-term stability is influenced by factors such as pH, temperature, and the presence of oxidizing agents. For optimal stability, it is recommended to prepare solutions fresh and store them at low temperatures when not in use.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution is a critical factor for the stability of this compound.
-
Acidic Conditions (pH < 4): Under acidic conditions, the carboxylic acid group is protonated, which can influence its reactivity. While generally stable, prolonged exposure to strong acids and elevated temperatures can promote hydrolysis.
-
Neutral to Slightly Alkaline Conditions (pH 7-8): In this range, the carboxylate form predominates. The compound is generally stable, making this a suitable pH range for many experimental applications.
-
Strongly Alkaline Conditions (pH > 10): In strongly basic solutions, the risk of base-catalyzed degradation increases. This may involve reactions at the ketone group or hydrolysis of the carbon chain.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its chemical structure, the main degradation pathways for this compound are expected to be:
-
Hydrolysis: Cleavage of the molecule, which can be catalyzed by acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The ketone functional group is susceptible to oxidation, which can lead to chain cleavage and the formation of smaller carboxylic acids.[1]
-
Thermal Degradation: At high temperatures, decarboxylation or other fragmentation reactions can occur.
Q4: Are there specific analytical methods recommended for stability studies of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.[2] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient containing a small amount of acid (e.g., 0.1% formic or phosphoric acid) is a common starting point.[3] UV detection is suitable for quantification. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Decrease in this compound concentration over time in solution. | Chemical degradation due to hydrolysis, oxidation, or photodegradation. | Conduct a forced degradation study to identify the specific degradation pathway.[1] Adjust the pH of the solution to a more stable range (e.g., neutral). Protect the solution from light. If oxidation is suspected, consider adding an antioxidant. |
| Appearance of unknown peaks in the HPLC chromatogram. | Formation of degradation products. | Use LC-MS to identify the mass of the unknown peaks and propose potential structures. Compare the retention times with those from forced degradation samples to confirm the identity of the degradants. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Inappropriate mobile phase pH. Column overload. Contaminated guard or analytical column. | Adjust the mobile phase pH to ensure the carboxylic acid is in a single ionic form. Reduce the injection volume or sample concentration.[4] Replace the guard column and/or flush the analytical column with a strong solvent.[5] |
| Inconsistent or irreproducible analytical results. | Instability of the compound in the analytical mobile phase. Fluctuation in instrument conditions (e.g., temperature, flow rate). | Ensure the mobile phase pH is suitable for the stability of this compound during the analysis time.[1] Verify and maintain consistent instrument parameters. Use a column oven to control temperature.[4] |
Data Presentation
The following tables summarize hypothetical data from a forced degradation study on a 0.1 mg/mL aqueous solution of this compound. This data is for illustrative purposes to demonstrate expected trends.
Table 1: Effect of pH on the Stability of this compound at 60°C for 24 hours
| Condition | % Degradation | Number of Degradation Products | Observations |
| 0.1 M HCl | 10% | 2 | Slight decrease in the parent peak with the appearance of two minor new peaks. |
| Purified Water (pH ~6.5) | 2% | 1 | Minimal degradation observed. |
| 0.1 M NaOH | 18% | 3 | Significant decrease in the parent peak with three notable new peaks. |
Table 2: Effect of Temperature and Other Stress Conditions on the Stability of this compound for 24 hours
| Condition | % Degradation | Number of Degradation Products | Observations |
| Heat (80°C) in Water | 7% | 1 | Minor thermal degradation. |
| 3% H₂O₂ at Room Temp. | 28% | >4 | Significant oxidative degradation with multiple degradation products. |
| Light (ICH Q1B) at Room Temp. | 5% | 2 | Noticeable photodegradation, indicating the need for light protection. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Sample Preparation:
-
Acidic Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to a vial and add 9 mL of purified water.
-
-
Stress Conditions: Place the vials in a water bath at 60°C for 24 hours.[1]
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with a low percentage of B and increase over time).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm for the carboxylic acid chromophore).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 7-Oxoheptanoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 7-oxoheptanoic acid, a medium-chain keto fatty acid, is crucial in various metabolic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. This guide provides a comparative overview of a typical Reverse-Phase HPLC (RP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by experimental data from related compounds to facilitate method selection and implementation.
Comparison of Analytical Methodologies
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and the availability of instrumentation. While direct analysis by HPLC is feasible, GC-MS often requires a derivatization step to improve the volatility of the analyte.
Quantitative Performance Data
The following table summarizes typical validation parameters for an RP-HPLC method suitable for short-chain keto acids and a GC-MS method for a structurally similar compound, 7-(3-Chlorophenyl)-7-oxoheptanoic acid. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | RP-HPLC Method (Representative for Keto Acids) | GC-MS Method (for 7-(3-Chlorophenyl)-7-oxoheptanoic acid)[1] |
| Linearity (r²) | > 0.998 | > 0.995[1] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 1 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.5 - 5 ng/mL[1] |
| Accuracy (Recovery %) | 90 - 110% | 90 - 110%[1] |
| Precision (RSD %) | < 15% | < 15%[1] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the quantification of short-chain keto acids, adaptable for this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[2] For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a known weight of the this compound standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
For unknown samples, dissolve them in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, a two-step derivatization process is typically required for GC-MS analysis. This protocol is based on the derivatization of the similar compound 7-(3-Chlorophenyl)-7-oxoheptanoic acid.[1]
Derivatization Workflow:
Caption: Workflow for the two-step derivatization and GC-MS analysis.
Derivatization Protocol:
-
Oximation: To a dried sample, add a solution of hydroxylamine hydrochloride in pyridine. Heat at 60°C for 1 hour to convert the ketone group to an oxime.
-
Silylation: After cooling, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60°C for 30 minutes to convert the carboxylic acid group to a trimethylsilyl (TMS) ester.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
HPLC Method Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates the key steps in an HPLC method validation process according to ICH guidelines.
Caption: Key stages in the validation of an HPLC method.
References
Unveiling the Reactivity Landscape of Oxo-Fatty Acids: A Comparative Analysis Centered on 7-Oxoheptanoic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of oxo-fatty acids is paramount for harnessing their therapeutic potential and mitigating off-target effects. This guide provides a comprehensive comparison of the chemical reactivity of 7-oxoheptanoic acid with other structurally related oxo-fatty acids, supported by available experimental data and detailed methodologies.
Oxo-fatty acids, a class of lipids characterized by the presence of a carbonyl group (either an aldehyde or a ketone) along their aliphatic chain, are increasingly recognized for their diverse biological activities. Their reactivity, largely dictated by the nature and position of this oxo-functional group, governs their metabolic fate, signaling functions, and potential for covalent interactions with biomolecules. This compound, a seven-carbon aldehydic fatty acid, serves as a key subject of this comparative analysis due to its emerging biological significance.
Comparative Reactivity Analysis: Oxidation, Reduction, and Esterification
The chemical behavior of oxo-fatty acids is primarily centered around the reactivity of the carbonyl group and the carboxylic acid moiety. This section compares the reactivity of this compound with other oxo-fatty acids in three fundamental chemical transformations: oxidation, reduction, and esterification.
Oxidation
The aldehyde functionality in this compound renders it susceptible to oxidation to the corresponding dicarboxylic acid, pimelic acid. In general, aldehydic fatty acids are more readily oxidized than their ketonic counterparts.[1] This heightened reactivity is attributed to the presence of a hydrogen atom attached to the carbonyl carbon, which can be readily abstracted.
Reduction
The carbonyl group of oxo-fatty acids can be reduced to a hydroxyl group, yielding hydroxy fatty acids. Similar to oxidation, aldehydes are generally more reactive towards reduction than ketones.[2] This can be attributed to both steric and electronic factors; the single alkyl substituent on the carbonyl carbon of an aldehyde presents less steric hindrance to the attacking hydride reagent compared to the two alkyl groups in a ketone.[3]
Kinetic studies on the reduction of various carbonyl compounds have demonstrated that aldehydes are reduced more readily than ketones.[2] For example, the reaction rate constant for the reduction of benzaldehyde was found to be significantly higher than that for cyclohexanone.[2] While this provides a general trend, specific comparative kinetic data for the reduction of a series of oxo-fatty acids, including this compound, using common reducing agents like sodium borohydride (NaBH₄) would be necessary for a precise quantitative comparison.
Esterification
The carboxylic acid group of oxo-fatty acids readily undergoes esterification with alcohols in the presence of an acid catalyst. The kinetics of esterification are influenced by the structure of both the fatty acid and the alcohol. Studies on the esterification of medium-chain fatty acids have shown that the reaction typically follows first-order kinetics with respect to the fatty acid.[4]
While specific kinetic data for the esterification of this compound is not extensively reported, research on other fatty acids indicates that steric hindrance around the carboxylic acid group and the chain length can affect the reaction rate. For instance, the esterification of hexanoic, octanoic, and decanoic acids with n-octyl alcohol has been studied, providing a basis for understanding how chain length influences reactivity in this class of compounds.[4] A comparative study of the esterification rates of various oxo-fatty acids under consistent conditions would be invaluable for a comprehensive understanding.
Quantitative Data Summary
Due to the limited availability of direct comparative kinetic studies, the following table provides a summary of general reactivity trends and available data for representative oxo-fatty acids. This table is intended to be illustrative and will be updated as more specific experimental data becomes available.
| Oxo-Fatty Acid | Structure | Position of Oxo Group | Type of Oxo Group | Relative Oxidation Rate | Relative Reduction Rate | Relative Esterification Rate |
| This compound | HOOC-(CH₂)₅-CHO | 7 | Aldehyde | Higher | Higher | Data Not Available |
| 5-Oxohexanoic Acid | HOOC-(CH₂)₃-CO-CH₃ | 5 | Ketone | Lower | Lower | Data Not Available |
| 9-Oxononanoic Acid | HOOC-(CH₂)₇-CHO | 9 | Aldehyde | Higher | Higher | Data Not Available |
| Limononic Acid | C₁₀H₁₆O₃ | 6 | Ketone | Data Not Available | Data Not Available | Data Not Available |
Note: "Higher" and "Lower" are qualitative comparisons based on the general reactivity of aldehydes versus ketones. Specific quantitative data is needed for a precise comparison.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments to assess the reactivity of oxo-fatty acids.
Protocol 1: Determination of Oxidation Rate by UV-Vis Spectrophotometry
This method is adapted from protocols for determining aldehyde and ketone reactivity and can be used to compare the oxidation rates of different oxo-fatty acids.
Materials:
-
Oxo-fatty acid of interest (e.g., this compound)
-
Potassium permanganate (KMnO₄) solution of known concentration
-
Sulfuric acid (H₂SO₄)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the oxo-fatty acid in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile if solubility is an issue).
-
Prepare a standardized solution of potassium permanganate in distilled water.
-
Prepare a dilute solution of sulfuric acid.
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix a known volume of the oxo-fatty acid solution with the dilute sulfuric acid.
-
Initiate the reaction by adding a known volume of the potassium permanganate solution and start the stopwatch simultaneously.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance of the permanganate ion (at its λmax, typically around 525 nm) over time.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
By varying the initial concentrations of the oxo-fatty acid and permanganate, the order of the reaction and the rate constant (k) can be determined using integrated rate laws or the method of initial rates.
-
Repeat the experiment for different oxo-fatty acids under identical conditions to compare their rate constants.
-
Protocol 2: Comparative Reduction Rate Analysis using ¹H-NMR Spectroscopy
This protocol allows for the in-situ monitoring of the reduction of the carbonyl group.
Materials:
-
Oxo-fatty acid of interest
-
Sodium borohydride (NaBH₄)
-
Deuterated solvent (e.g., D₂O or CD₃OD)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the oxo-fatty acid in the deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H-NMR spectrum of the starting material to identify the chemical shift of the aldehydic or ketonic proton(s).
-
-
Reaction Monitoring:
-
Add a known amount of NaBH₄ to the NMR tube, cap it, and shake to mix.
-
Immediately begin acquiring a series of ¹H-NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signal corresponding to the carbonyl proton(s) of the starting material and the signal corresponding to the proton(s) of the newly formed alcohol product in each spectrum.
-
Plot the concentration of the starting material (proportional to its integral) versus time.
-
From this data, determine the rate constant for the reduction reaction.
-
Compare the rate constants obtained for different oxo-fatty acids.
-
Protocol 3: Esterification Kinetics via Gas Chromatography (GC)
This method follows the formation of the ester product over time.
Materials:
-
Oxo-fatty acid of interest
-
Alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., sulfuric acid)
-
Internal standard (a non-reactive compound with a distinct GC peak)
-
Gas chromatograph with a suitable column and detector (e.g., FID)
-
Reaction vessel with temperature control and sampling port
-
Syringes for sampling
-
Vials for sample quenching and preparation
Procedure:
-
Reaction Setup:
-
In the reaction vessel, combine the oxo-fatty acid, alcohol, and the internal standard.
-
Bring the mixture to the desired reaction temperature.
-
Initiate the reaction by adding the acid catalyst.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a cold solution of sodium bicarbonate).
-
Prepare the sample for GC analysis (e.g., by extraction and derivatization if necessary).
-
Inject the prepared sample into the GC.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the starting oxo-fatty acid, the ester product, and the internal standard.
-
Calculate the concentration of the ester product at each time point relative to the internal standard.
-
Plot the concentration of the ester product versus time.
-
Determine the rate constant for the esterification reaction from the kinetic data.
-
Compare the rate constants for different oxo-fatty acids.
-
Signaling Pathways and Experimental Workflows
To visualize the context of oxo-fatty acid reactivity, the following diagrams illustrate a general signaling pathway where oxo-fatty acids are known to be involved and a typical experimental workflow for comparing their reactivity.
Caption: A simplified diagram illustrating a common signaling pathway initiated by an oxo-fatty acid.
Caption: A flowchart outlining the key steps in a comparative study of oxo-fatty acid reactivity.
Conclusion
This guide provides a foundational comparison of the reactivity of this compound with other oxo-fatty acids. The available evidence strongly suggests that the aldehydic nature of this compound imparts a higher reactivity in both oxidation and reduction reactions compared to its ketonic counterparts. However, a significant gap exists in the literature regarding direct, quantitative comparative studies. The provided experimental protocols offer a framework for researchers to generate the much-needed data to build a more comprehensive understanding of the structure-reactivity relationships within this important class of bioactive lipids. Such knowledge is critical for the rational design of therapeutics and for elucidating the precise roles of oxo-fatty acids in health and disease.
References
Cross-Validation of 7-Oxoheptanoic Acid Quantification: A Comparative Guide to HPLC and GC-MS
In the realm of analytical chemistry, particularly within metabolic research and drug development, the accurate quantification of biomolecules is paramount. 7-Oxoheptanoic acid, a medium-chain fatty acid, is one such molecule of interest.[1] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. While both methods offer high levels of sensitivity and selectivity, they operate on different principles and are suited for different analytical needs.[2][3]
This document outlines the experimental protocols, expected quantitative performance, and a direct comparison of HPLC and GC-MS for the analysis of this compound, aimed at researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds in liquid samples.[3] For the analysis of this compound, a reverse-phase HPLC method is often employed.[4]
Experimental Protocol: HPLC
A reverse-phase HPLC method can be utilized for the analysis of this compound with relatively simple conditions.[4]
1. Sample Preparation:
-
Dissolve a precisely weighed amount of this compound standard in a suitable solvent (e.g., acetonitrile-water mixture) to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For biological samples, a protein precipitation step followed by centrifugation is typically required to remove interferences.
2. Chromatographic Conditions:
-
Column: A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acidic modifier is used. For UV detection, phosphoric acid can be used, while for Mass Spectrometry (MS) compatible applications, formic acid is recommended.[4]
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is common for organic acids.[5][6] For higher sensitivity and selectivity, coupling the HPLC to a mass spectrometer (LC-MS) is advantageous.[7][8][9]
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3] Since this compound is a non-volatile carboxylic acid, a chemical derivatization step is necessary to increase its volatility for GC-MS analysis.[10][11]
Experimental Protocol: GC-MS
The following protocol is based on established methods for the derivatization and analysis of carboxylic acids.[10][11][12]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate).[10]
-
Evaporate a known volume of the sample or standard to dryness under a gentle stream of nitrogen.
-
Derivatization: A two-step process is often employed for compounds with both ketone and carboxylic acid groups.[10]
-
Oximation: The keto group is first derivatized, for example, by adding a solution of hydroxylamine hydrochloride in pyridine and heating.
-
Silylation: The carboxylic acid group is then derivatized by adding a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating.[11][12][13]
-
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, or full scan for qualitative analysis.
-
GC-MS Analysis Workflow
Quantitative Data Summary
The following tables summarize the expected quantitative performance parameters for the analysis of this compound by HPLC and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.[10]
Table 1: HPLC Quantitative Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Linear Range | 5 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 90 - 110% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Table 2: GC-MS Quantitative Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[10] |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL[10] |
| Linear Range | 5 - 1000 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.995[10] |
| Recovery | 90 - 110%[10] |
| Intra-day Precision (RSD) | < 10%[10] |
| Inter-day Precision (RSD) | < 15%[10] |
Comparison of HPLC and GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for non-volatile compounds.[2][3] | Requires volatile or derivatized compounds.[2][3] |
| Sample Preparation | Simpler, often involving protein precipitation. | More complex, requiring a derivatization step.[11] |
| Sensitivity | Good, can be enhanced with MS detection (LC-MS).[3] | Generally higher, especially with SIM mode.[3] |
| Selectivity | Good with UV, excellent with MS detection. | Excellent due to mass fragmentation patterns. |
| Analysis Time | Typically longer run times. | Can have faster analysis times for simple mixtures.[14] |
| Instrumentation Cost | Lower for HPLC-UV, higher for LC-MS. | Moderate to high. |
| Primary Application | Well-suited for routine analysis in various matrices. | Robust for sensitive and specific analysis, often for confirmation. |
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific requirements of the study.
-
HPLC is a versatile and robust method, particularly well-suited for routine analysis in a variety of sample matrices. When coupled with mass spectrometry (LC-MS), it offers high sensitivity and selectivity without the need for derivatization.
-
GC-MS provides excellent sensitivity and selectivity, making it a strong choice for trace-level quantification and confirmatory analysis. However, the requirement for a derivatization step adds complexity to the sample preparation process.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of factors such as the required sensitivity, sample matrix, available instrumentation, and the desired sample throughput. For laboratories equipped with both, cross-validation of results between the two techniques can provide the highest level of confidence in the quantitative data.
References
- 1. This compound | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110243970B - HPLC method for simultaneously determining 7 organic acids in pinellia ternata - Google Patents [patents.google.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heribert-hirt.org [heribert-hirt.org]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. mdpi.com [mdpi.com]
- 13. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 14. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the In Vitro Biological Activity of 7-Oxoheptanoic Acid and Related Compounds
Introduction
This compound is a seven-carbon fatty acid with a ketone group. While its direct biological activities are not extensively documented in publicly available literature, its structural analogs and related compounds have been investigated for a range of in vitro effects.[1][2][3] This guide provides a comparative framework for researchers, scientists, and drug development professionals to investigate the in vitro biological activity of this compound against related compounds. The information is based on hypothesized activities for structurally similar molecules and established experimental protocols.[1][3]
Comparative Analysis of Potential In Vitro Biological Activities
Due to the limited direct experimental data on this compound, this section outlines potential biological activities based on the analysis of related compounds. The following tables provide a template for presenting comparative quantitative data.
Table 1: Hypothesized Anti-inflammatory and Cytotoxic Activities (IC50 in µM)
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | sPLA2 Inhibition (IC50) | Cytotoxicity (MCF-7, IC50) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | Proposed for testing | Proposed for testing | Not specified | Not specified |
| 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | Not specified | Not specified | Hypothesized activity | Proposed for testing |
| Pimelic Acid | Data not available | Data not available | Data not available | Data not available |
| Ibuprofen (Positive Control) | ~15 µM | ~25 µM | Not applicable | >100 µM |
| Celecoxib (Positive Control) | >100 µM | ~0.04 µM | Not applicable | ~50 µM |
Table 2: Potential for Nuclear Receptor Modulation (EC50 in µM)
| Compound | PPARγ Agonism (EC50) | PPARδ Agonism (EC50) |
| This compound | Data not available | Data not available |
| 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | Proposed for testing | Proposed for testing |
| Rosiglitazone (Positive Control) | ~0.04 µM | >10 µM |
| GW501516 (Positive Control) | >10 µM | ~0.001 µM |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the production of prostaglandins by COX enzymes.[1]
-
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds and controls (e.g., Ibuprofen, Celecoxib)
-
Assay buffer
-
Stop solution
-
Detection reagent
-
Microplate reader
-
-
Procedure:
-
Add the assay buffer, enzyme, and a heme cofactor to the wells of a 96-well plate.
-
Add the test compound or control compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.[1]
-
Incubate the plate at 37°C for the recommended time (e.g., 10 minutes).[1]
-
Stop the reaction by adding a stop solution provided in the assay kit.[1]
-
Add the detection reagent and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[1]
-
Calculate the percentage of COX inhibition for each concentration of the test and control compounds.[1]
-
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This assay measures the inhibition of sPLA2, an enzyme involved in inflammation through the liberation of arachidonic acid.[3]
-
Materials:
-
sPLA2 enzyme
-
Fluorescently labeled phospholipid substrate
-
Test compounds
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the sPLA2 enzyme, assay buffer, and the test compound.
-
Incubate for a specified time to allow for binding.
-
Initiate the reaction by adding the fluorescently labeled phospholipid substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon cleavage of the substrate by sPLA2.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
PPARγ/δ Nuclear Receptor Activation Assay
This is a cell-based reporter assay to determine if the test compounds can activate peroxisome proliferator-activated receptors (PPARs).[1]
-
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).[1]
-
Transfection reagent.[1]
-
Test compound and control compounds (e.g., Rosiglitazone for PPARγ).[1]
-
Cell culture medium and reagents.[1]
-
Luciferase assay system.[1]
-
Luminometer.[1]
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.[1]
-
Co-transfect the cells with the appropriate PPAR-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.[1]
-
After transfection, treat the cells with various concentrations of the test compound or control compounds.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the fold activation relative to the vehicle control.
-
Cell Viability (MTT) Assay
This protocol assesses the effect of the test compounds on cell metabolic activity, which is an indicator of cell viability.[3]
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound derivatives and a general workflow for their in vitro characterization.
Caption: Potential anti-inflammatory signaling pathways for this compound derivatives.
Caption: A general workflow for the in vitro characterization of novel compounds.
References
A Comparative Guide to the Inter-laboratory Analysis of 7-Oxoheptanoic Acid
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 7-oxoheptanoic acid in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on currently available experimental data.
While no formal inter-laboratory comparison studies for this compound have been published, this guide synthesizes performance data from validated methods for structurally similar compounds and established protocols for related analytes to provide a comparative overview.
Methodology Comparison
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix.
-
GC-MS typically requires a derivatization step to increase the volatility of this compound, which contains a polar carboxylic acid and a ketone group. This adds to the sample preparation time but can result in high sensitivity and specificity.
-
LC-MS/MS can often analyze this compound directly, without the need for derivatization. This simplifies the sample preparation process and allows for higher throughput. Modern LC-MS/MS systems can offer excellent sensitivity and specificity.
Data Presentation
The following tables summarize the expected quantitative performance data for each analytical method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Performance Characteristics of the GC-MS Method
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 90 - 110% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Table 2: Performance Characteristics of the LC-MS/MS Method
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 - 1 ng/mL |
| Linear Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery | 95 - 105% |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 10% |
Experimental Protocols
This section details the methodologies for the GC-MS and LC-MS/MS analysis of this compound.
Protocol 1: GC-MS Analysis of this compound
This protocol is adapted from a method for a structurally similar compound and involves a two-step derivatization process.
1. Sample Preparation and Derivatization:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Oximation: Reconstitute the dried extract in 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 30 minutes to derivatize the ketone group.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 1 hour to derivatize the carboxylic acid group.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is a representative method for the analysis of small organic acids in biological fluids.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., this compound-d4). Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Dilution: Transfer the supernatant to a new tube and dilute 1:1 with ultrapure water before injection.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 143.1 -> Product ion (m/z) 99.1
-
Internal Standard (this compound-d4): Precursor ion (m/z) 147.1 -> Product ion (m/z) 103.1
-
Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS analytical methods.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
A Comparative Purity Analysis of Synthesized 7-Oxoheptanoic Acid and a Certified Reference Standard
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of a synthesized batch of 7-oxoheptanoic acid against a certified reference standard, detailing the analytical techniques and experimental data used for purity assessment.
This guide outlines a suite of analytical methods to rigorously evaluate the purity of a synthesized batch of this compound. By comparing the analytical data of the synthesized product with that of a certified reference standard, researchers can confidently ascertain the identity, purity, and overall quality of their compound. The methodologies described herein are standard in the pharmaceutical and chemical industries for quality control and compound validation.
Purity Assessment Overview
A multi-pronged analytical approach is employed to provide a comprehensive purity profile. This includes chromatographic, spectroscopic, and physical characterization techniques. Each method offers a unique perspective on the sample's composition, and together they provide a high degree of confidence in the final purity assessment.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data obtained from the analysis of the synthesized this compound and the certified reference standard.
Table 1: High-Performance Liquid Chromatography (HPLC) - Purity and Impurity Profile
| Parameter | Synthesized this compound | Reference Standard | Specification |
| Purity (Area %) | 98.5% | ≥ 99.5% | ≥ 98.0% |
| Retention Time (min) | 5.23 | 5.24 | Report |
| Impurity 1 (Unreacted Starting Material) | 0.8% | Not Detected | ≤ 1.0% |
| Impurity 2 (Side-product) | 0.5% | Not Detected | ≤ 0.5% |
| Other Impurities | 0.2% | ≤ 0.5% | ≤ 0.5% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Volatile Impurities
| Parameter | Synthesized this compound | Reference Standard | Specification |
| Purity (Area % of TMS derivative) | 98.7% | ≥ 99.5% | ≥ 98.0% |
| Residual Solvent 1 (e.g., Toluene) | 0.1% | Not Detected | ≤ 0.1% |
| Residual Solvent 2 (e.g., Dichloromethane) | Not Detected | Not Detected | ≤ 0.05% |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) - Absolute Purity
| Parameter | Synthesized this compound | Reference Standard | Specification |
| Absolute Purity (w/w %) | 98.2% | 99.7% ± 0.2% | Report |
Table 4: Physical and Spectroscopic Characterization
| Parameter | Synthesized this compound | Reference Standard | Specification |
| Melting Point (°C) | 45-47 | 48-50 | Report |
| FTIR (cm⁻¹) | Conforms to structure | Conforms to structure | Conforms to structure |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive purity evaluation of synthesized this compound.
Caption: Purity evaluation workflow for synthesized compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the compound and to identify and quantify any non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Samples of both the synthesized compound and the reference standard are accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is employed to detect and quantify volatile impurities, including residual solvents. Due to the low volatility of this compound, a derivatization step is necessary.
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is used to determine the absolute purity of the synthesized compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[1][2]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all protons.[3]
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved proton signal from this compound to the integral of the known internal standard.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used for the identification of the compound by comparing its infrared spectrum to that of the reference standard. The presence of characteristic functional group absorptions confirms the compound's identity.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the crystal.[4]
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
Melting Point Determination
The melting point is a physical property that is sensitive to impurities.[5][6][7][8] A sharp melting point range close to that of the reference standard is indicative of high purity.[6]
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure: A small, finely powdered sample is packed into a capillary tube and heated at a slow, controlled rate.[5][9] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[9]
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. edisco.it [edisco.it]
- 8. promptpraxislabs.com [promptpraxislabs.com]
- 9. chm.uri.edu [chm.uri.edu]
A Comparative Analysis of the Metabolic Fate of 7-Oxoheptanoic Acid and Structurally Related Keto Acids
A detailed examination of the metabolic pathways of 7-oxoheptanoic acid in comparison to adipic acid and alpha-ketoglutaric acid, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative study of the metabolic fate of this compound, a medium-chain keto acid, alongside two other metabolically significant keto and dicarboxylic acids: adipic acid and alpha-ketoglutaric acid. Understanding the metabolic pathways of such compounds is crucial for assessing their physiological roles, potential therapeutic applications, and toxicological profiles. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the key metabolic pathways and experimental workflows.
Introduction to Keto Acid Metabolism
Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. They are pivotal intermediates in various metabolic pathways, including the catabolism of amino acids and fatty acids, as well as in cellular energy production through the Krebs cycle.[1] The metabolic fate of a given keto acid is determined by its chemical structure, particularly the length of its carbon chain and the position of the ketone group.
This guide focuses on:
-
This compound: A medium-chain fatty acid with a ketone group at the seventh carbon.[2] Its metabolism is anticipated to involve pathways common to other medium-chain fatty acids.
-
Adipic Acid: A six-carbon dicarboxylic acid, which is a product of the omega-oxidation of fatty acids and has industrial applications.[3][4]
-
Alpha-Ketoglutaric Acid: A key intermediate in the Krebs cycle, central to cellular energy metabolism and amino acid biosynthesis.[5][6][7][8]
Comparative Metabolic Pathways
The metabolic degradation of these acids occurs through distinct yet sometimes overlapping pathways, primarily involving beta-oxidation and omega-oxidation, as well as the Krebs cycle.
This compound Metabolism
As a medium-chain keto acid, this compound is likely metabolized through two primary pathways:
-
Beta-Oxidation: This process sequentially shortens the fatty acid chain.[9][10] For this compound, this would involve enzymatic reactions within the mitochondria, leading to the production of acetyl-CoA, which can then enter the Krebs cycle for energy production.[11][12][13]
-
Omega-Oxidation: This alternative pathway involves the oxidation of the terminal methyl group (omega-carbon).[12] This is particularly relevant for medium-chain fatty acids when beta-oxidation is impaired.[12] This process occurs in the endoplasmic reticulum and would convert this compound into a dicarboxylic acid.[12]
Adipic Acid Metabolism
Adipic acid is primarily metabolized through pathways that handle dicarboxylic acids. Inborn errors of metabolism can lead to elevated levels of adipic acid in urine.[3] Its metabolism is closely linked to the degradation of lysine.[3] In engineered metabolic pathways in microorganisms like Pseudomonas putida, adipic acid can be efficiently metabolized through uptake and activation steps followed by beta-oxidation.[14][15]
Alpha-Ketoglutaric Acid Metabolism
Alpha-ketoglutaric acid is a central component of the Krebs (citric acid) cycle.[5][6][7] It is formed from isocitrate and is subsequently converted to succinyl-CoA.[5] Beyond its role in energy production, it is a crucial precursor for the synthesis of several amino acids, including glutamate and glutamine, and plays a role in nitrogen transport.[7][8][16]
Quantitative Metabolic Data
The following table summarizes key quantitative parameters related to the metabolism of this compound, adipic acid, and alpha-ketoglutaric acid. (Note: Specific quantitative data for the complete metabolism of this compound is limited in the available literature; therefore, some values are inferred based on the metabolism of structurally similar medium-chain fatty acids.)
| Parameter | This compound (Predicted) | Adipic Acid | Alpha-Ketoglutaric Acid |
| Primary Metabolic Pathway | Beta-oxidation, Omega-oxidation | Beta-oxidation of dicarboxylic acids | Krebs Cycle, Amino Acid Metabolism |
| Cellular Location | Mitochondria, Endoplasmic Reticulum | Mitochondria, Peroxisomes | Mitochondria |
| Key Enzymes | Acyl-CoA Dehydrogenases, Cytochrome P450 monooxygenases | Dicarboxylate-CoA ligase, Acyl-CoA Dehydrogenases | Isocitrate Dehydrogenase, α-Ketoglutarate Dehydrogenase |
| Primary Metabolites | Acetyl-CoA, Shorter-chain keto acids, Dicarboxylic acids | Succinyl-CoA, Acetyl-CoA | Succinyl-CoA, Glutamate, Glutamine |
| Urinary Metabolites | Glucuronide and sulfate conjugates | Glutaric acid, 3-hydroxyadipic acid | Not typically excreted in significant amounts |
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the phase I metabolic stability of a test compound, such as this compound, using liver microsomes. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the oxidative metabolism of many xenobiotics and endogenous compounds.[17][18][19][20][21][22][23]
Materials:
-
Pooled human or animal liver microsomes[9]
-
Phosphate buffer (100 mM, pH 7.4)[24]
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)[9]
-
Test compound stock solution (e.g., in DMSO)[9]
-
Quenching solvent (e.g., acetonitrile or methanol)[9]
-
LC-MS/MS system for analysis[9]
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.[9]
-
Pre-incubation: Pre-warm the incubation mixture and a separate solution of the test compound in buffer to 37°C for 5 minutes.[24]
-
Initiation: Initiate the metabolic reaction by adding the test compound to the microsome mixture and then adding the NADPH regenerating system.[9][24] The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to prevent enzyme inhibition.[19]
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., up to 60 minutes).[24]
-
Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture and immediately quench the reaction by adding a cold organic solvent to precipitate the proteins.[9]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.[24]
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using a validated LC-MS/MS method.[9]
LC-MS/MS Analysis of Keto Acids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of keto acids and their metabolites in biological samples.[25][26][27][28]
Sample Preparation:
-
Extraction: Extract the keto acids from the biological matrix (e.g., plasma, urine, or cell lysate) using a suitable solvent system.
-
Derivatization (Optional but Recommended): To improve chromatographic retention and ionization efficiency, keto acids can be derivatized. A common method involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine to form oxime derivatives.[25]
LC-MS/MS Conditions (Example):
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is often employed to ensure good peak shape for acidic analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization agent and the target analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[25]
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathways and a typical experimental workflow.
Conclusion
The metabolic fates of this compound, adipic acid, and alpha-ketoglutaric acid are dictated by their distinct chemical structures, leading them into different core metabolic pathways. While this compound likely undergoes fatty acid oxidation pathways, adipic acid's metabolism is characteristic of dicarboxylic acids, and alpha-ketoglutaric acid is a central player in the Krebs cycle and amino acid metabolism. Further quantitative studies on the metabolism of this compound are warranted to fully elucidate its physiological and potential pharmacological roles. The experimental protocols and analytical methods described herein provide a framework for conducting such comparative metabolic studies.
References
- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adipic Acid | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 6. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]
- 7. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]
- 8. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. microbenotes.com [microbenotes.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. Engineering adipic acid metabolism in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. a-Ketoglutaric Acid | Rupa Health [rupahealth.com]
- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The Cytochrome P450 Enzymes of Hepatic Drug Metabolism: How are their Activities Assessed In Vivo, and what is their Clinical Relevance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Analytical Methods for 7-Oxoheptanoic Acid in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 7-oxoheptanoic acid in complex biological matrices is crucial for a variety of studies, including those related to metabolism and disease biomarkers. The selection of an appropriate analytical method is paramount to ensure specificity, sensitivity, and reliability of the results. This guide provides a comparative overview of the most common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison of Analytical Methods
| Performance Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Analyte & Matrix | Various Mono- and Dicarboxylic Acids | 3-Oxopentanoic Acid in Human Plasma[1][2] | Various Organic Acids in Animal Feed[3] |
| Limit of Detection (LOD) | < 10 pg (with derivatization)[4] | 0.156 µg/mL (as LLOQ)[1] | 11 - 8,026 µg/kg[3] |
| Limit of Quantification (LOQ) | 40.0 to 116.5 ng/g (for similar SCFAs)[5] | 0.156 µg/mL[1] | 40 - 26,755 µg/kg[3] |
| Linearity (Range) | Typically 2-3 orders of magnitude[6] | 0.156 – 10 µg/mL[1][2] | Not explicitly stated for a wide range |
| Recovery (%) | Not explicitly found for this compound | >88%[1][2] | 76.3 - 99.2%[3] |
| Precision (%RSD or %RE) | Intra-day & Inter-day <15% is a common target[7] | Intra-day %RE: -12.7 to 5.9%[1] | <5.3%[3] |
| Derivatization Required? | Yes | No | No |
Experimental Protocols
Detailed methodologies are critical for the successful implementation of any analytical method. Below are representative protocols for the analysis of this compound using GC-MS, LC-MS/MS, and HPLC-UV, based on established methods for similar analytes.
GC-MS Protocol (with Derivatization)
This protocol is based on the common requirement for derivatization of polar analytes like this compound to increase their volatility for GC-MS analysis.[7]
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform a protein precipitation step by adding 400 µL of cold acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
For acidic compounds, a liquid-liquid extraction may be employed. Acidify the sample with HCl and extract with a non-polar solvent like ethyl acetate.
-
-
Derivatization:
-
Oximation: To the dried extract, add 50 µL of a 2% hydroxylamine hydrochloride solution in pyridine. Heat at 60°C for 60 minutes to convert the keto group to an oxime.
-
Silylation: After cooling, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to derivatize the carboxylic acid group.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
-
-
LC-MS/MS Protocol
This protocol is adapted from a validated method for the analysis of a similar keto acid in human plasma.[1][2]
-
Sample Preparation (e.g., Plasma):
-
To 50 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 200 µL of methanol containing 0.1% formic acid.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 100 x 2.0 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 10% B, increase to 90% B over 7 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For this compound (MW: 144.17), the precursor ion would be [M-H]⁻ at m/z 143.1. Product ions would be determined by infusion and optimization.
-
-
HPLC-UV Protocol
This protocol is based on general methods for the analysis of organic acids in complex matrices like animal feed and effluents.[3][8]
-
Sample Preparation (e.g., Aqueous Matrix):
-
Filter the sample through a 0.45 µm syringe filter.
-
If the concentration is expected to be low, a solid-phase extraction (SPE) step may be necessary for sample clean-up and concentration.
-
-
HPLC-UV Analysis:
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an acidified aqueous solution (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile or methanol. A common starting point is a 90:10 ratio of aqueous to organic phase.[8]
-
Flow Rate: 0.75 - 1.0 mL/min.[8]
-
Detection Wavelength: Due to the lack of a strong chromophore, detection is typically performed at a low UV wavelength, such as 210 nm.
-
Injection Volume: 10 - 20 µL.
-
Visualizing the Workflow and Method Comparison
To better understand the analytical process and the logical relationship between the different methods, the following diagrams are provided.
Conclusion
The selection of an analytical method for this compound is highly dependent on the specific requirements of the study.
-
GC-MS offers excellent sensitivity and selectivity, but the mandatory derivatization step can be time-consuming and a source of variability.
-
LC-MS/MS provides a good balance of high sensitivity, selectivity, and sample throughput without the need for derivatization, making it a popular choice for bioanalytical studies. However, it can be susceptible to matrix effects that may require careful method development and validation.
-
HPLC-UV is a more accessible and simpler technique but generally offers lower sensitivity and selectivity compared to mass spectrometry-based methods. It may be suitable for applications where the concentration of this compound is relatively high and the sample matrix is less complex.
Ultimately, the optimal method will be determined by the required limits of detection and quantification, the complexity of the sample matrix, and the available instrumentation and resources. Method validation is a critical step to ensure the accuracy and reliability of the data for any chosen technique.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of seven free short-chain fatty acids in infant formula using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijer.ut.ac.ir [ijer.ut.ac.ir]
Safety Operating Guide
Safe Disposal of 7-Oxoheptanoic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 7-Oxoheptanoic acid as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from closely related compounds and available resources indicate the following potential hazards.[1][2] It is classified as causing skin and eye irritation, and may cause respiratory irritation.[3][4][5]
Summary of Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol [3] |
GHS Hazard Statements
| GHS Code | Description |
| H315 | Causes skin irritation[3][4][5] |
| H319 | Causes serious eye irritation[3][4][5] |
| H335 | May cause respiratory irritation[3][4][5] |
Experimental Protocols: Proper Disposal Procedure
The primary method for the disposal of this compound is to manage it as hazardous waste through a licensed chemical waste disposal company.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.[2]
Step-by-Step Disposal Workflow
-
Personal Protective Equipment (PPE) Check: Before handling the waste, ensure you are wearing appropriate PPE, including chemical safety goggles, a face shield, chemically impermeable gloves (e.g., nitrile), and a lab coat or chemical-resistant apron.[2]
-
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, weigh boats), and spill cleanup materials in a clearly labeled, sealed, and chemically compatible container.[1]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the sealed container.[1]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) before placing it in the sealed container for disposal.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.
-
Ensure the storage area is away from incompatible materials.[1]
-
-
Disposal:
First Aid in Case of Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and consult a physician.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1]
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Oxoheptanoic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 7-Oxoheptanoic acid, ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation.[1][2] |
Signal Word: Warning
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the foundation of safe laboratory practice. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection |
| Eyes/Face | Chemical safety goggles and a face shield should be worn to protect against splashes.[3][4] |
| Hands | Chemically impermeable gloves, such as nitrile or neoprene, are required.[3] |
| Body | A lab coat or a chemical-resistant apron must be worn.[3] For tasks with a higher risk of exposure, consider chemical protective clothing such as Tychem® garments. |
| Respiratory | All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust, vapors, or mists.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Assemble all necessary equipment (e.g., glassware, stir plates, weighing paper, spatulas) within the fume hood.
2. Weighing and Transfer:
-
Don the appropriate PPE as outlined in the table above.
-
Tare a suitable weighing container (e.g., weigh boat or glass vial) on an analytical balance.
-
Carefully dispense the required amount of this compound into the container, avoiding the creation of dust.
-
Securely close the primary container of this compound.
-
Transfer the weighed compound to the reaction vessel inside the fume hood.
3. Dissolution and Reaction:
-
Slowly add the desired solvent to the reaction vessel containing this compound.
-
If necessary, gently agitate or stir the mixture to facilitate dissolution.
-
Proceed with the intended chemical reaction, maintaining constant vigilance and control over the reaction parameters.
4. Post-Handling and Decontamination:
-
Upon completion of the work, decontaminate all surfaces that may have come into contact with the chemical using a suitable solvent, followed by soap and water.[6]
-
Properly clean all glassware and equipment.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3][6]
Waste Segregation and Collection:
-
Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, weigh boats), and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[6]
Storage:
-
Store the hazardous waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[2][6]
Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spill:
-
Containment: Prevent the spill from spreading.[6]
-
Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[6]
Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
Caption: Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
